molecular formula C11H12N2O3 B2896522 1-(3-Pyridinylcarbonyl)proline CAS No. 1101194-26-6

1-(3-Pyridinylcarbonyl)proline

Cat. No.: B2896522
CAS No.: 1101194-26-6
M. Wt: 220.228
InChI Key: VHACSPGAMLSZBK-UHFFFAOYSA-N
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Description

1-(3-Pyridinylcarbonyl)proline is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.228. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(pyridine-3-carbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10(8-3-1-5-12-7-8)13-6-2-4-9(13)11(15)16/h1,3,5,7,9H,2,4,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHACSPGAMLSZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(3-Pyridinylcarbonyl)proline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Structural Scaffolds for Novel Discovery

In the landscape of contemporary drug discovery and chemical biology, the strategic combination of well-understood pharmacophores and structural motifs is a cornerstone of rational design. 1-(3-Pyridinylcarbonyl)proline, a molecule amalgamating the rigid, secondary amine structure of L-proline with the aromatic, ionizable pyridine ring of nicotinic acid (Vitamin B3), represents a compelling subject for research. Proline and its analogues are integral to medicinal chemistry, prized for their unique ability to introduce conformational constraints in peptides and small molecules, thereby influencing stability, protein-protein interactions, and pharmacokinetic profiles.[1][2] The incorporation of a nicotinoyl moiety introduces potential new vectors for hydrogen bonding, salt formation, and metabolic interactions.

This guide provides an in-depth examination of the essential physicochemical properties of this compound. As direct experimental data for this specific conjugate is not extensively cataloged, this document serves as both a predictive analysis based on its constituent parts and a practical manual for its empirical characterization. We will delve into the causality behind experimental choices and provide robust, self-validating protocols essential for any researcher aiming to incorporate this compound into their studies.

Molecular Structure and Core Attributes

This compound is formed via an amide linkage between the secondary amine of the L-proline ring and the carboxyl group of nicotinic acid.

  • IUPAC Name: (2S)-1-(Pyridine-3-carbonyl)pyrrolidine-2-carboxylic acid

  • Molecular Formula: C₁₁H₁₂N₂O₃

  • Molecular Weight: 220.23 g/mol

The molecule's architecture—featuring a carboxylic acid, a tertiary amide, and a pyridine ring—governs its behavior in chemical and biological systems. The proline ring introduces significant conformational rigidity, while the nicotinoyl group provides a key site for ionization and potential metabolic activity.

Aqueous and Organic Solubility

Solubility is a critical determinant of a compound's utility, impacting everything from reaction conditions to bioavailability. The zwitterionic potential of this compound, arising from its carboxylic acid and pyridine nitrogen, suggests a complex pH-dependent solubility profile.

Theoretical Considerations
  • L-proline is highly soluble in water (1620 mg/mL at 25°C) due to its amino acid nature.[3]

  • Nicotinic acid has moderate aqueous solubility (18 mg/mL).[4]

  • The formation of the amide bond in this compound removes the basic secondary amine of proline and the acidic carboxylic group of nicotinic acid from direct ionization. However, the remaining proline carboxylic acid and the pyridine nitrogen are key players. We can predict that the overall solubility in neutral water will be lower than that of L-proline but potentially higher than nicotinic acid, and highly dependent on the pH of the medium.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol provides a reliable method for determining thermodynamic solubility in various media.

Objective: To determine the equilibrium solubility of this compound in water, phosphate-buffered saline (PBS, pH 7.4), and a relevant organic solvent (e.g., ethanol).

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent (Water, PBS, Ethanol) to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand, permitting the excess solid to settle.

  • Filtration/Centrifugation: Carefully withdraw a sample from the supernatant. To remove any undissolved particulates, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter.

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector.

  • Calculation: Determine the concentration against a standard curve of known concentrations to report the solubility in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Quantification A Add excess solid to vial B Add precise volume of solvent A->B C Shake at constant temp (24-48h) B->C D Centrifuge/Filter supernatant C->D E Quantify by HPLC D->E

Ionization Constants (pKa)

The pKa values dictate the charge state of a molecule at a given pH, which profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Predictive Analysis

This compound possesses two primary ionizable centers:

  • Proline Carboxylic Acid: The pKa of the carboxylic acid in free L-proline is approximately 1.99.[5] Acylation of the adjacent nitrogen to form an amide will have an electron-withdrawing effect, likely lowering this pKa slightly, perhaps into the range of 1.5-1.8.

  • Pyridine Nitrogen: The pKa of the nitrogen in nicotinic acid is approximately 4.85.[4] This value is not expected to change dramatically in the final compound.

Therefore, at physiological pH (~7.4), the carboxylic acid will be deprotonated (negative charge) and the pyridine nitrogen will be predominantly neutral, making the molecule overall anionic.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a direct and accurate method for determining pKa values.[6][7]

Objective: To determine the pKa values of the carboxylic acid and pyridine nitrogen of this compound.

Methodology:

  • Solution Preparation: Prepare a solution of the compound (e.g., 1 mM) in deionized water or a solution with constant ionic strength (e.g., 0.15 M KCl).[6]

  • Acidification: Acidify the solution to a low starting pH (e.g., pH 1.5) with a standardized strong acid (e.g., 0.1 M HCl).

  • Titration: Place the solution in a jacketed vessel at a constant temperature (25°C) with constant stirring. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH using a calibrated pH meter after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acidic group has been neutralized.[8][9] The first inflection point corresponds to the neutralization of the carboxylic acid, and the second to the pyridine moiety.

G A Prepare 1mM solution of compound B Acidify to pH 1.5 with 0.1 M HCl A->B C Titrate with increments of 0.1 M NaOH B->C D Record pH after each addition C->D E Plot pH vs. Titrant Volume D->E F Determine pKa at half-equivalence points E->F

Lipophilicity (LogP / LogD)

Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment and is a key predictor of its ability to cross biological membranes. It is expressed as the logarithm of the partition coefficient (LogP) for the neutral species, or the distribution coefficient (LogD) at a specific pH.

Predictive Analysis
  • L-proline is very hydrophilic, with a LogP of -2.54.[3]

  • Nicotinic acid is also hydrophilic, with a LogP of 0.36.[10]

  • By forming an amide, we neutralize two charged groups, which generally increases lipophilicity. However, the remaining carboxylic acid and pyridine nitrogen will keep the molecule relatively polar. A calculated LogP (cLogP) would likely fall in a slightly negative to slightly positive range (e.g., -0.5 to 0.5), indicating a compound with balanced hydrophilic and lipophilic character. Its LogD at pH 7.4 will be lower (more hydrophilic) than its LogP due to the deprotonation of the carboxylic acid.

Experimental Protocol: Shake-Flask HPLC Method for LogD Determination

Objective: To determine the LogD of this compound at pH 7.4.

Methodology:

  • Buffer/Octanol Preparation: Prepare a phosphate buffer at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer. This ensures both phases are in equilibrium.

  • Compound Dosing: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known volume of the pre-saturated buffer (e.g., 2 mL).

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the vial.

  • Equilibration: Vortex the vial vigorously for several minutes and then shake at a constant temperature for several hours to ensure complete partitioning.

  • Phase Separation: Centrifuge the vial at low speed to achieve a clean separation of the aqueous and octanol layers.

  • Quantification: Carefully sample both the aqueous and octanol layers. Quantify the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: The LogD is calculated using the formula: LogD = log ( [Concentration in Octanol] / [Concentration in Aqueous] )

Physicochemical Data Summary

The following table summarizes the known properties of the parent molecules and the predicted or to-be-determined properties of the target compound.

PropertyL-ProlineNicotinic AcidThis compound (Predicted/To Be Determined)
Molecular Weight 115.13 g/mol [5]123.11 g/mol [10]220.23 g/mol
Appearance White crystalline powder[3]White crystalline powder[10]Expected to be a white to off-white solid
Melting Point (°C) 220-222 (decomposes)[3]237[4]To be determined experimentally
Aqueous Solubility Very high (1620 mg/mL)[3]Moderate (18 mg/mL)[4]pH-dependent, likely moderate
pKa₁ 1.99 (carboxyl)[5]4.85 (pyridine N)[4]~1.5 - 1.8 (carboxyl)
pKa₂ 10.60 (amino)[3]-~4.8 (pyridine N)
LogP -2.54[3]0.36[10]Estimated -0.5 to 0.5

Stability Profile

Assessing the chemical stability of a new compound is crucial for ensuring data integrity and defining storage conditions. The primary point of potential hydrolytic instability in this compound is the tertiary amide bond, which is generally more stable than ester bonds but can be susceptible to cleavage under harsh acidic or basic conditions.

Experimental Protocol: Preliminary pH-Dependent Stability Assessment

Objective: To evaluate the stability of the compound in aqueous solutions at different pH values over time.

Methodology:

  • Buffer Preparation: Prepare a series of buffers, for example: pH 2 (0.01 M HCl), pH 7.4 (PBS), and pH 9 (borate buffer).

  • Sample Incubation: Prepare solutions of the compound at a known concentration (e.g., 10 µg/mL) in each buffer.

  • Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the aliquots by HPLC-UV. The stability is assessed by monitoring the decrease in the peak area of the parent compound over time. The appearance of new peaks would indicate degradation products.

  • Reporting: Results can be reported as the percentage of the initial compound remaining at each time point.

Analytical Characterization

Full characterization is necessary to confirm the identity, structure, and purity of a newly synthesized or acquired batch of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of protons on the pyridine ring, the proline ring, and the characteristic shifts of the alpha-proton of the proline moiety.

    • ¹³C NMR: Will show distinct signals for the carbonyl carbons (amide and carboxylic acid) and the carbons of the two ring systems.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) is a suitable technique. In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 221.2. In negative ion mode, the [M-H]⁻ peak at m/z 219.2 would be expected.

  • High-Performance Liquid Chromatography (HPLC):

    • A reverse-phase C18 column with a mobile phase consisting of a water/acetonitrile gradient with an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is a standard starting point for purity analysis and method development.

References

  • Wikipedia. Proline. [Link]

  • PubChem. L-Proline. [Link]

  • PubChem. Nicotinic Acid. [Link]

  • Fornili, S. L., et al. (2005). Unusual properties of aqueous solutions of L-Proline: a Molecular Dynamics study. Chemical Physics Letters, 415(4-6), 274-278.
  • Wikipedia. Nicotinic acid. [Link]

  • FooDB. L-Proline. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ResearchGate. Synthesis of [1, 3-C-13(2)]L-proline. [Link]

  • ResearchGate. PROTOCOL: Extraction and determination of proline. [Link]

  • PubChem. N-Acetyl-L-proline. [Link]

  • PubMed. [Stability of prolin-containing peptides in biological media]. [Link]

  • Impactfactor. Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. [Link]

  • J-GLOBAL. Stability of Proline-Containing Peptides in Biological Media. [Link]

  • PMC. Development of Methods for the Determination of pKa Values. [Link]

  • SoleChem. L-Proline. [Link]

  • Organic Syntheses. Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. [Link]

  • ResearchGate. Properties, metabolisms, and applications of L-proline analogues. [Link]

  • ResearchGate. Methods for Determination of Proline in Plants. [Link]

  • PubMed. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. [Link]

  • Study.com. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. [Link]

  • University of Calgary. Ch27 pKa and pI values. [Link]

  • e-EROS. 9.2 Synthesis of Peptides Containing Proline Analogues. [Link]

  • PubMed. Properties, Metabolisms, and Applications of (L)-proline Analogues. [Link]

  • PubMed. Methods for determination of proline in plants. [Link]

  • PMC. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. [Link]

  • UCCS Chemistry. Experiment 6 Titration II – Acid Dissociation Constant. [Link]

  • ResearchGate. Solubility and Thermodynamic Properties of L-Proline in Methanol-Dichloromethane Mixtures. [Link]

  • Journal of the American Chemical Society. Effect of Proline and Glycine Residues on Dynamics and Barriers of Loop Formation in Polypeptide Chains. [Link]

  • Loba Chemie. NICOTINIC ACID. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Proline. [Link]

Sources

Thermodynamic Stability Profile: 1-(3-Pyridinylcarbonyl)proline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Pyridinylcarbonyl)proline (also known as N-nicotinoylproline ) represents a distinct class of pharmaceutical intermediates characterized by a tertiary amide bond connecting a pyridine ring to a pyrrolidine scaffold. Its thermodynamic stability is governed not merely by bond dissociation energies but by a dynamic conformational equilibrium unique to N-substituted prolines.

This guide details the thermodynamic landscape of this molecule, focusing on amide bond rotamerism (cis/trans isomerization) as the primary thermodynamic variable and hydrolytic stability as the critical kinetic parameter.

Structural Thermodynamics & Conformational Analysis[1]

The thermodynamic stability of this compound is dominated by the restricted rotation of the N-C(O) amide bond. Unlike secondary amides, which overwhelmingly favor the trans conformation, N-acyl prolines exist as a mixture of cis and trans rotamers in solution.

The Cis/Trans Equilibrium

The proline nitrogen is part of a five-membered ring, forcing the N-substituent (the nicotinoyl group) into steric conflict with the proline


-carbons.
  • Trans-isomer (Z): The carbonyl oxygen is trans to the C

    
     of the proline ring. Generally more stable due to reduced steric clash.
    
  • Cis-isomer (E): The carbonyl oxygen is cis to the C

    
    .
    

Thermodynamic Consequence: The free energy difference (


) between these states is small (~0.5 - 2.0 kcal/mol), leading to a significant population of the cis isomer (10–30%) at equilibrium. This effectively increases the ground-state entropy of the molecule compared to rigid amides.
Electronic Influence of the Pyridine Ring

The 3-pyridyl group is electron-withdrawing. This reduces the electron density on the carbonyl carbon, theoretically increasing susceptibility to nucleophilic attack (hydrolysis) compared to aliphatic proline amides. However, the resonance stabilization of the amide bond remains the dominant stabilizing force (


 kcal/mol).

Chemical Stability Profile

Hydrolytic Degradation Pathways

While the amide bond is thermodynamically stable at neutral pH, it undergoes hydrolysis under stress conditions. The degradation follows pseudo-first-order kinetics.

  • Acidic Hydrolysis: Protonation of the carbonyl oxygen (or the pyridine nitrogen) activates the bond. The rate-limiting step is the nucleophilic attack of water.

  • Alkaline Hydrolysis: Direct attack of hydroxide ion on the carbonyl carbon.

Predicted Stability Window:

pH Condition Stability Prediction Dominant Mechanism
pH 1–2 Moderate Lability Acid-catalyzed hydrolysis to Nicotinic acid + Proline
pH 4–8 High Stability Negligible hydrolysis; zwitterionic stabilization

| pH 10–12 | Low Stability | Base-catalyzed hydrolysis; racemization risk at C


 |
Racemization

Thermodynamic instability can also manifest as racemization at the proline chiral center (C


). This is base-catalyzed and proceeds via an enolate intermediate. The electron-withdrawing nature of the nicotinoyl group increases the acidity of the C

-proton, making this molecule more prone to racemization than simple N-acetyl proline.

Experimental Protocols

Protocol A: Determination of Rotational Energy Barriers (VT-NMR)

To quantify the thermodynamic stability of the rotamers, Variable Temperature NMR (VT-NMR) is the gold standard.

Objective: Determine


 (activation energy) for cis/trans isomerization.
  • Sample Preparation: Dissolve 10 mg of this compound in 600

    
    L of DMSO-
    
    
    
    (to prevent exchange).
  • Acquisition:

    • Acquire 1H NMR spectra at 25°C. Identify split peaks for H

      
       (proline) corresponding to cis and trans forms.
      
    • Increment temperature by 10°C steps up to 120°C.

  • Coalescence Analysis:

    • Observe the coalescence temperature (

      
      ) where split peaks merge.
      
    • Calculate the rate constant (

      
      ) at 
      
      
      
      using the equation:
      
      
      where
      
      
      is the peak separation in Hz at slow exchange.
  • Thermodynamic Calculation: Use the Eyring equation to calculate

    
    .
    
Protocol B: pH-Rate Profiling (Forced Degradation)

Objective: Establish the hydrolytic rate constants (


).
  • Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 7.4, and 10.0.

  • Incubation: Prepare a 1 mM solution of the analyte in each buffer. Incubate at 60°C (accelerated condition).

  • Sampling: Aliquot samples at t=0, 1, 4, 8, 24, and 48 hours. Quench immediately (neutralize pH and cool).

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B).

    • Detection: UV at 260 nm (Nicotinoyl chromophore).

  • Data Treatment: Plot

    
     vs. Time. The slope 
    
    
    
    .

Visualized Pathways

Diagram 1: Isomerization and Hydrolysis Logic

The following diagram illustrates the thermodynamic equilibrium between rotamers and the irreversible hydrolysis pathway.

StabilityPathways Trans Trans-Rotamer (Thermodynamically Preferred) TS Twisted Amide Transition State Trans->TS Activation Energy Hydrolysis Hydrolysis Products (Nicotinic Acid + Proline) Trans->Hydrolysis k_hyd (pH dependent) Cis Cis-Rotamer (Sterically Hindered) Cis->Hydrolysis k_hyd TS->Cis

Caption: Thermodynamic equilibrium between cis/trans rotamers (solid lines) and irreversible kinetic degradation via hydrolysis (dashed lines).

References

  • Dugave, C., & Demange, L. (2003). Cis-trans isomerization of organic molecules and biomolecules: implications and applications. Chemical Reviews, 103(7), 2475-2532. Link

  • Stein, R. L. (1993). Mechanism of enzymatic and nonenzymatic prolyl peptide bond isomerization. Advances in Protein Chemistry, 44, 1-24. Link

  • Testa, B. (2004).Biochemistry of Redox Reactions and Hydrolysis. In: Drug Metabolism: Chemical and Biochemical Aspects. CRC Press.
  • Behr, J. B., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization. Journal of Organic Chemistry. Link

  • Wüthrich, K., et al. (1984). Thermodynamics of aqueous L-proline solutions. Journal of Plant Physiology, 115(1).[1] Link

Sources

An In-depth Technical Guide to the Pharmacological Profile and Bioactivity of N-nicotinoyl-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-nicotinoyl-L-proline, a novel synthetic conjugate of nicotinic acid (niacin, Vitamin B3) and the amino acid L-proline. As direct research on this specific molecule is nascent, this document synthesizes the well-established pharmacological profiles of its constituent parts to project a scientifically grounded, hypothetical profile for the conjugate. The aim is to provide a foundational resource for researchers and drug development professionals interested in exploring its therapeutic potential. We will delve into its proposed synthesis, characterization, hypothesized bioactivity, and detailed experimental workflows for its validation.

Introduction: A Novel Molecule with Dual-Action Potential

N-nicotinoyl-L-proline is a fascinating synthetic molecule that marries the metabolic and cardiovascular benefits of nicotinic acid with the diverse physiological roles of L-proline. L-proline is a unique cyclic amino acid crucial for collagen synthesis, and it also functions as a neuromodulator in the central nervous system (CNS).[1][2] Nicotinic acid is a well-known lipid-lowering agent and vasodilator.[3] The conjugation of these two molecules may lead to a novel compound with synergistic effects, improved bioavailability, or a unique pharmacological profile. This guide will explore the potential of N-nicotinoyl-L-proline as a prodrug, designed to enhance the delivery of its parent molecules to target tissues, potentially including the brain.

Synthesis and Characterization of N-nicotinoyl-L-proline

The synthesis of N-nicotinoyl-L-proline involves the formation of an amide bond between the carboxylic acid group of nicotinic acid and the secondary amine of L-proline. A proposed synthetic route is outlined below.

Proposed Synthesis Workflow

A common method for amide bond formation is the use of a coupling agent to activate the carboxylic acid. Here is a step-by-step protocol for a laboratory-scale synthesis.

Experimental Protocol: Synthesis of N-nicotinoyl-L-proline

  • Activation of Nicotinic Acid:

    • Dissolve nicotinic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents), and an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester.

  • Coupling with L-proline:

    • In a separate flask, dissolve L-proline (1 equivalent) in the same anhydrous solvent, possibly with the addition of a base to facilitate dissolution and deprotonation.

    • Slowly add the L-proline solution to the activated nicotinic acid mixture.

    • Let the reaction proceed at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

    • Wash the filtrate with a mild acid (e.g., 1M HCl) to remove excess base, followed by a mild base (e.g., saturated NaHCO3 solution) to remove unreacted nicotinic acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to obtain pure N-nicotinoyl-L-proline.

Synthesis_Workflow Nicotinic_Acid Nicotinic Acid Activated_Ester Activated Nicotinoyl Ester Nicotinic_Acid->Activated_Ester L_Proline L-Proline Reaction_Mixture Reaction Mixture L_Proline->Reaction_Mixture Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Solvent Anhydrous Solvent (e.g., DMF) Solvent->Activated_Ester Activated_Ester->Reaction_Mixture Purification Purification (Column Chromatography) Reaction_Mixture->Purification Final_Product N-nicotinoyl-L-proline Purification->Final_Product Signaling_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System NNL N-nicotinoyl-L-proline BBB Lipophilic Transport NNL->BBB NNL_CNS N-nicotinoyl-L-proline BBB->NNL_CNS Hydrolysis Hydrolysis NNL_CNS->Hydrolysis L_Proline L-Proline Hydrolysis->L_Proline Nicotinic_Acid Nicotinic Acid Hydrolysis->Nicotinic_Acid Proline_Receptors Proline Receptors (e.g., Glycine, NMDA) L_Proline->Proline_Receptors Nicotinic_Acid_Receptors Nicotinic Acid Receptors (e.g., GPR109A) Nicotinic_Acid->Nicotinic_Acid_Receptors Neuromodulation Neuromodulation Proline_Receptors->Neuromodulation Vasodilation Cerebral Vasodilation Nicotinic_Acid_Receptors->Vasodilation InVivo_Workflow Animal_Model Select Animal Model (e.g., ApoE-/- mice on HFD) Acclimatization Acclimatization and Baseline Measurements Animal_Model->Acclimatization Grouping Randomize into Treatment Groups (Vehicle, N-nicotinoyl-L-proline, Nicotinic Acid) Acclimatization->Grouping Dosing Chronic Oral Dosing Grouping->Dosing Monitoring Monitor Body Weight and Food Intake Dosing->Monitoring Blood_Sampling Periodic Blood Sampling for Lipid Profile Dosing->Blood_Sampling Terminal_Procedures Terminal Procedures (Tissue Collection) Monitoring->Terminal_Procedures Blood_Sampling->Terminal_Procedures Data_Analysis Data Analysis and Statistical Evaluation Terminal_Procedures->Data_Analysis

Sources

Technical Monograph: 1-(3-Pyridinylcarbonyl)proline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Cerebrovascular Modulation, Neuroprotection, and Prodrug Scaffolds[1]

Executive Summary

1-(3-Pyridinylcarbonyl)proline , commonly known as Nicotinoyl-L-proline , represents a specialized class of bioactive amides bridging the gap between nootropic agents and vascular modulators.[1] Structurally analogous to Picamilon (nicotinoyl-GABA), this scaffold integrates the vasodilatory properties of the nicotinoyl moiety with the neuro-metabolic stability of the proline ring.[1]

Key technical highlights include:

  • Primary Indication: Cerebrovascular enhancement and neuroprotection during acute/chronic ischemia.[1]

  • Mechanism: Significant stimulation of local cerebral blood flow (LCBF) (>40% increase at 10 mg/kg), surpassing standard comparators in specific ischemic models.[1]

  • Chemical Utility: Serves as a versatile chiral ligand in asymmetric synthesis and a solubilizing promoiety in prodrug design (e.g., Ketamine conjugates).[1]

This guide provides a rigorous analysis of the synthesis, pharmacological profile, and experimental validation of Nicotinoyl-L-proline and its functional derivatives.[1]

Chemical Architecture & Synthesis

The core structure consists of L-proline acylated at the pyrrolidine nitrogen by a nicotinoyl (3-pyridinecarbonyl) group.[1] This amide bond is robust, resisting rapid enzymatic hydrolysis compared to simple esters, which facilitates blood-brain barrier (BBB) penetration prior to metabolic cleavage.[1]

Structural Properties[1]
  • IUPAC Name: (2S)-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxylic acid[1]

  • Molecular Formula: C₁₁H₁₂N₂O₃[1]

  • Molecular Weight: 220.22 g/mol [1][2][3]

  • Chirality: The L-(S)-enantiomer is the biologically active form for vascular modulation; the D-isomer is often used in catalytic applications.[1]

Synthetic Protocol: Schotten-Baumann Acylation

The most reliable synthesis for high-purity Nicotinoyl-L-proline involves the acylation of L-proline with nicotinoyl chloride under basic conditions.[1]

Reagents: L-Proline, Nicotinoyl Chloride Hydrochloride, Sodium Hydroxide (NaOH), Dichloromethane (DCM) or Water/Acetone.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve L-Proline (1.0 eq) in 2M NaOH (2.2 eq) at 0°C to deprotonate the amine and carboxylic acid.

  • Acylation: Dropwise addition of Nicotinoyl Chloride HCl (1.1 eq) dissolved in minimal dry acetone or added as a solid in portions. Maintain pH >9 by simultaneous addition of NaOH if necessary.[1]

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 3 hours.

  • Workup: Acidify the aqueous layer to pH 3.0 using 6M HCl. The product may precipitate or require extraction with DCM/Isopropanol (3:1).[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (MeOH:DCM gradient).

Visualization: Synthetic Pathway

SynthesisPathway Proline L-Proline (Nucleophile) Intermediate Tetrahedral Intermediate Proline->Intermediate NaOH, 0°C NicChloride Nicotinoyl Chloride (Electrophile) NicChloride->Intermediate Product Nicotinoyl-L-Proline (Amide Bond Formation) Intermediate->Product -HCl Byproducts NaCl + HCl Intermediate->Byproducts

Figure 1: Schotten-Baumann synthesis pathway for Nicotinoyl-L-proline.[1]

Pharmacological Profile

The pharmacological value of Nicotinoyl-L-proline lies in its dual action: vascular regulation and metabolic support.[1]

Cerebrovascular Activity

Research indicates that Nicotinoyl-L-proline acts as a potent cerebrovascular dilator.[1] In comparative studies with Picamilon (Nicotinoyl-GABA), the proline derivative exhibits distinct kinetics.[1]

Key Data Point: In rat models of acute ischemia (carotid artery occlusion), intraperitoneal administration of 10 mg/kg Nicotinoyl-L-proline resulted in a >40% increase in Local Cerebral Blood Flow (LCBF) .[1] This effect was sustained during chronic ischemia models induced by hypokinesia.[1]

Mechanism of Action (MOA)

The mechanism is hypothesized to be twofold:[1][4]

  • Nicotinic Moiety Release: Hydrolysis releases niacin (Vitamin B3), a known vasodilator that acts on GPR109A receptors and increases prostaglandin synthesis.[1]

  • Proline Modulation: The proline fragment may interact with glutamatergic pathways or serve as a metabolic substrate, though its direct receptor target remains under investigation.[1]

Comparative Efficacy Table[1]
CompoundMoiety AMoiety BPrimary EffectLCBF Increase (10mg/kg)
Nicotinoyl-L-Proline Nicotinic AcidL-ProlineCerebrovascular Dilation> 40%
Picamilon Nicotinic AcidGABAAnxiolytic / Nootropic~20-30%
Piracetam PyrrolidoneAcetamideMetabolic Enhancer< 15% (Acute)

Derivatives & Prodrug Applications

Beyond the parent compound, this compound serves as a scaffold for advanced drug delivery systems.[1]

Ketamine Conjugates

Recent patent literature identifies Nicotinoyl-proline as a promoiety for Ketamine prodrugs.[1][5]

  • Structure: Ketamine is conjugated via an ester linkage to the carboxylic acid of Nicotinoyl-proline.[1]

  • Purpose: To improve oral bioavailability and reduce immediate dissociative side effects by controlling the release rate of Ketamine.[1]

Halogenated Derivatives

Synthetic exploration has yielded halogenated analogs, such as 1-(6-chloronicotinoyl)-L-proline .[1]

  • Utility: These derivatives often exhibit altered metabolic stability (blocked para-position on pyridine) and higher lipophilicity, potentially enhancing BBB permeability.[1]

Visualization: Biological Logic

BioLogic Prodrug Nicotinoyl-L-Proline BBB Blood-Brain Barrier (Transport) Prodrug->BBB Systemic Admin Hydrolysis Enzymatic Hydrolysis (Amidase) BBB->Hydrolysis CNS Entry Niacin Nicotinic Acid (Vasodilator) Hydrolysis->Niacin Proline L-Proline (Neurometabolite) Hydrolysis->Proline Effect1 Vasodilation (LCBF Increase) Niacin->Effect1 Effect2 Neuroprotection (Ischemia Recovery) Proline->Effect2 Putative Effect1->Effect2 Oxygen Supply

Figure 2: Pharmacokinetic and pharmacodynamic pathway of Nicotinoyl-L-proline.

Experimental Protocol: In Vivo LCBF Measurement

Objective: Quantify the cerebrovascular effect of Nicotinoyl-L-proline in a rat model.

Methodology:

  • Subjects: Male Wistar rats (250–300 g).

  • Anesthesia: Chloral hydrate (400 mg/kg, i.p.) or Urethane.[1][4]

  • Surgical Prep: Trepanation of the skull to expose the parietal cortex.[1]

  • Instrumentation: Place a Laser Doppler Flowmetry (LDF) probe directly on the dura mater.[1] Avoid large surface vessels to measure capillary perfusion.[1]

  • Baseline: Record stable baseline LCBF for 10 minutes.

  • Administration: Inject Nicotinoyl-L-proline (10 mg/kg) intravenously (tail vein) or intraperitoneally.[1]

  • Measurement: Continuously record LCBF for 60 minutes post-injection.

  • Analysis: Calculate % change from baseline. Statistical significance determined via Paired t-test (p < 0.05).

Validation Criteria:

  • Positive Control: Picamilon (10 mg/kg) should show ~20% increase.[1]

  • Negative Control: Saline vehicle should show <5% variation.[1]

References

  • Aghamalyan, I. H., & Karamyan, S. T. (2023).[1][6] Recovery of Impaired Cerebral Circulation by Nicotinoyl L-Proline. ResearchGate. Link

  • Mirzoian, R. S., & Gan'shina, T. S. (2020).[1][4] GABAergic mechanism of cerebrovascular and neuroprotective effects of afobazole and picamilon. Bulletin of Experimental Biology and Medicine. Link

  • BLDpharm. (2024).[1] Product Monograph: (S)-1-Nicotinoylpyrrolidine-2-carboxylic acid. BLD Pharmatech.[1][7] Link

  • Google Patents. (2022).[1] WO2022225868A1 - Ketamine compounds and processes for making and using them.[1] Google Patents. Link

  • Alchem Pharmtech. (2024).[1] Chemical Datasheet: 1-Nicotinoylpyrrolidine-2-carboxylic acid. Alchem Pharmtech.[1][7] Link

Sources

Technical Data & Safety Assessment: 1-(3-Pyridinylcarbonyl)-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical and safety assessment of 1-(3-Pyridinylcarbonyl)-L-proline , also known as N-Nicotinoyl-L-proline .

This compound is a conjugate of Nicotinic Acid (Vitamin B3) and L-Proline. It is primarily utilized in pharmaceutical research as a synthetic intermediate, a potential prodrug scaffold (e.g., for nootropics or ACE inhibitors), and a chemical probe for studying proline-specific peptidases.

Substance Identification & Physicochemical Profile
Parameter Technical Specification
Chemical Name 1-(3-Pyridinylcarbonyl)-L-proline
Synonyms N-Nicotinoyl-L-proline; Nicotinoylproline; 3-Pyridinecarbonyl-L-proline
CAS Number 20556-02-7 (L-isomer) / 13444-33-2 (General/Unspecified)
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.23 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents.[1][2]
Melting Point 147–152 °C (Typical range for pure crystalline form)
pKa (Predicted) ~3.5 (Carboxylic acid), ~3.2 (Pyridine nitrogen - conjugate acid)
Toxicological Assessment

As a specialized research chemical, full REACH-compliant toxicological dossiers are often unavailable. The following assessment is derived from Structure-Activity Relationship (SAR) analysis and the known toxicology of its metabolic hydrolysis products.

2.1 Mechanism of Action & Metabolism

The primary metabolic fate of 1-(3-Pyridinylcarbonyl)proline in biological systems is enzymatic hydrolysis.

  • Enzymes Involved: Prolidase (peptidase D) and general amidases.

  • Metabolites:

    • Nicotinic Acid (Vitamin B3): A water-soluble vitamin. High doses (>1g) cause cutaneous flushing (vasodilation) but have low acute toxicity.

    • L-Proline: A non-essential amino acid, non-toxic.[3][4]

2.2 Acute Toxicity Profile (Predicted)
Endpoint Assessment Basis/Reference
Acute Oral Toxicity (LD50) > 2,000 mg/kg (Rat)Based on component toxicity (Niacin LD50 ~7g/kg; Proline >5g/kg). Classified as Category 5 (GHS) or Unclassified.
Skin Corrosion/Irritation Mild IrritantAcidic moiety (carboxylic acid) may cause local irritation.
Serious Eye Damage Irritant (Category 2A)Standard precaution for organic acids and pyridine derivatives.
Respiratory Sensitization Low RiskNo structural alerts for sensitization; dust may cause mechanical irritation.
Genotoxicity Negative (Predicted)Components are non-mutagenic in Ames tests.
2.3 Specific Target Organ Toxicity (STOT)
  • Single Exposure: Potential respiratory irritation if inhaled as dust.[5]

  • Repeated Exposure: No cumulative toxicity expected due to rapid renal clearance of metabolites. High doses may mimic Niacin overdose symptoms (flushing, pruritus, mild liver enzyme elevation).

Safety & Handling Protocols
3.1 Biological Safety Pathway (Visualized)

SafetyProtocol Start Handling this compound PPE Step 1: PPE Selection (Nitrile Gloves, Safety Glasses, Lab Coat) Start->PPE Form Physical Form? PPE->Form Powder Solid / Powder Form->Powder Solution Liquid Solution Form->Solution Hood Use Fume Hood (Prevent Dust Inhalation) Powder->Hood Dust Hazard Bench General Bench (Splash Protection) Solution->Bench Low Volatility Spill Spill Management Hood->Spill Bench->Spill Disposal Disposal: Aqueous Waste (Adjust pH 6-8) Spill->Disposal

Figure 1: Decision tree for safe handling and exposure control in a laboratory setting.

3.2 Storage & Stability
  • Storage Conditions: Store at 2–8°C (Refrigerated) recommended to prevent slow hydrolysis or decarboxylation over years. Keep container tightly closed in a dry, well-ventilated place.

  • Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the amide bond).

Experimental Protocols
4.1 Protocol: Enzymatic Stability Assay (In Vitro)

Objective: To verify the stability of the amide bond against plasma esterases/amidases.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Rat or Human Plasma (pooled).

  • HPLC Mobile Phase: 10mM Ammonium Acetate (pH 4.5) / Methanol (80:20).

Procedure:

  • Preparation: Dissolve this compound in PBS to a final concentration of 100 µM.

  • Incubation: Add 10 µL of substrate solution to 990 µL of pre-warmed (37°C) plasma.

  • Sampling: At T=0, 15, 30, 60, and 120 minutes, remove 100 µL aliquots.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile to precipitate proteins. Vortex for 30s.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes.

  • Analysis: Inject supernatant into HPLC-UV (260 nm). Monitor the disappearance of the parent peak and appearance of Nicotinic acid.

4.2 Protocol: Chemical Synthesis (Schotten-Baumann Conditions)

Objective: Synthesis of 1-(3-Pyridinylcarbonyl)-L-proline from Nicotinoyl Chloride.

  • Dissolution: Dissolve L-Proline (1.0 eq) in 2M NaOH (2.2 eq) at 0°C.

  • Addition: Dropwise add Nicotinoyl Chloride Hydrochloride (1.1 eq) dissolved in minimal dry acetone or dioxane while maintaining pH > 10.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Acidify carefully with 2M HCl to pH ~3.0 to precipitate the product or extract with Ethyl Acetate/Isopropanol (3:1).

  • Purification: Recrystallize from Ethanol/Water.

Metabolic Pathway Visualization

Metabolism Parent This compound (Parent Compound) Enzyme Enzymatic Hydrolysis (Prolidase / Amidase) Parent->Enzyme In Vivo Met1 Nicotinic Acid (Vitamin B3) Enzyme->Met1 Met2 L-Proline (Amino Acid) Enzyme->Met2 Effect1 NAD+ Synthesis Vasodilation Met1->Effect1 Effect2 Collagen Synthesis Glutamate Precursor Met2->Effect2

Figure 2: Predicted metabolic hydrolysis pathway and downstream physiological effects.

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 100780, N-Nicotinoyl-L-proline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Nicotinic Acid (CAS 59-67-6). [Proxy for Nicotinoyl moiety toxicity]. Retrieved from [Link]

  • DrugBank Online. (2024). Picamilon (Nicotinoyl-GABA) Pharmacology. [Reference for Nicotinoyl-amino acid conjugate safety]. Retrieved from [Link]

Sources

Methodological & Application

Step-by-step preparation protocol for 1-(3-Pyridinylcarbonyl)proline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

1-(3-Pyridinylcarbonyl)-L-proline (also known as N-nicotinoyl-L-proline) is a significant chiral intermediate in the synthesis of peptidomimetics, antihypertensive agents (ACE inhibitors), and chiral ligands for asymmetric catalysis. Its structural motif combines the rigid pyrrolidine ring of proline with the hydrogen-bonding capability of the nicotinamide moiety.

This protocol details a high-purity preparation method utilizing a modified Schotten-Baumann acylation . Unlike carbodiimide-mediated couplings (e.g., EDC/NHS) which often require protection/deprotection steps, this route allows for the direct acylation of free L-proline in a biphasic system, minimizing byproduct formation and streamlining purification.

Chemical Strategy & Mechanism[1][2][3]

The synthesis proceeds via a nucleophilic acyl substitution. The carboxylic acid of L-proline is kept ionized (carboxylate form) in an alkaline aqueous phase to solubilize the amino acid and protect the acid functionality. The highly reactive nicotinoyl chloride is dissolved in an immiscible organic phase (DCM) or added directly. The interfacial reaction is driven by the nucleophilicity of the secondary amine of proline.

Key Mechanistic Considerations:

  • Regioselectivity: The basic pH (>9) ensures the proline nitrogen is deprotonated and nucleophilic, while the carboxylate is unreactive toward the acid chloride.

  • Hydrolysis Competition: The acyl chloride can hydrolyze to nicotinic acid. Low temperature (0–5 °C) and controlled addition rates are critical to favor amide formation over hydrolysis.

  • Stereochemistry: Maintenance of low temperature and avoidance of highly excess base prevents racemization at the proline

    
    -center.
    
Reaction Scheme

ReactionScheme NicAcid Nicotinic Acid NicCl Nicotinoyl Chloride (Intermediate) NicAcid->NicCl Reflux, 2h SOCl2 SOCl2 (Thionyl Chloride) SOCl2->NicCl Product 1-(3-Pyridinylcarbonyl)-L-proline NicCl->Product Schotten-Baumann (pH 9-10, 0°C) Proline L-Proline (Aq. NaOH) Proline->Product

Figure 1: Synthetic pathway via acid chloride activation.

Materials & Equipment

Reagents
ReagentCAS No.PurityEquiv.[1]Role
L-Proline 147-85-3>99%1.0Substrate
Nicotinoyl Chloride HCl 10025-40-8>97%1.1Acylating Agent
Sodium Hydroxide (NaOH) 1310-73-22.5 M (aq)2.2 - 2.5Base / Acid Scavenger
Dichloromethane (DCM) 75-09-2ACS GradeSolventOrganic Phase
Hydrochloric Acid (HCl) 7647-01-01 M & 6 MN/ApH Adjustment

Note: Nicotinoyl chloride is moisture sensitive. If commercial stock is degraded (indicated by white crust/powder instead of crystals), freshly prepare it by refluxing nicotinic acid in thionyl chloride for 2 hours, followed by vacuum evaporation.

Equipment
  • 500 mL 3-neck Round Bottom Flask (RBF)

  • Mechanical overhead stirrer (preferred over magnetic for biphasic mixing)

  • pH meter or high-range pH strips (0-14)

  • Addition funnel (pressure-equalizing)

  • Ice/Salt bath (-5 °C)

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup
  • Aqueous Phase Preparation: In the 500 mL RBF, dissolve L-Proline (11.5 g, 100 mmol) in 2.5 M NaOH (80 mL, 200 mmol) .

    • Checkpoint: Ensure complete dissolution. The solution should be clear and colorless.

  • Cooling: Place the flask in an ice/salt bath and cool the internal temperature to 0–2 °C .

  • Organic Phase Preparation: Dissolve Nicotinoyl Chloride Hydrochloride (19.6 g, 110 mmol) in DCM (100 mL) .

    • Caution: This dissolution is endothermic but may release HCl gas. Handle in a fume hood.

Phase 2: Acylation (Schotten-Baumann)
  • Addition: Add the Nicotinoyl Chloride/DCM solution dropwise to the vigorously stirred aqueous proline solution over 45–60 minutes .

    • Critical Control: Maintain internal temperature < 5 °C .[2]

    • pH Monitoring: The reaction generates HCl.[3] Monitor pH every 10 minutes. If pH drops below 8, add small aliquots of 2.5 M NaOH to maintain pH 9–10 .

  • Reaction Completion: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for an additional 2 hours .

Phase 3: Workup & Isolation
  • Phase Separation: Transfer the biphasic mixture to a separatory funnel.

    • Layer ID: The product (as a sodium salt) is in the Top (Aqueous) layer. The bottom (DCM) layer contains impurities.

  • Wash: Separate the layers. Wash the aqueous layer with fresh DCM (2 × 50 mL) to remove unreacted acid chloride and non-polar byproducts. Discard the organic washes.

  • Acidification (Precipitation):

    • Cool the aqueous layer to 0 °C.

    • Slowly acidify with 6 M HCl to pH 2.0–2.5 .

    • Observation: The product, 1-(3-Pyridinylcarbonyl)-L-proline, may precipitate as a white solid or oil depending on concentration.

  • Extraction: Extract the acidified aqueous phase with n-Butanol or Ethyl Acetate/Isopropanol (4:1) (3 × 100 mL).

    • Note: The product is amphoteric and water-soluble; n-Butanol is most effective for extraction.

  • Drying: Combine organic extracts, dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid.
    
Phase 4: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Acetone (1:1) . Allow to cool slowly to 4 °C.

  • Filtration: Collect the white crystalline solid by vacuum filtration. Wash with cold acetone.

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Process Workflow

Workflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Coupling cluster_workup Phase 3: Workup Step1 Dissolve L-Proline in 2.5M NaOH Step3 Dropwise Addition (T < 5°C, pH 9-10) Step1->Step3 Step2 Prepare Nicotinoyl Chloride in DCM Step2->Step3 Step4 Stir at RT (2h) Step3->Step4 Step5 Separate Layers (Keep Aqueous) Step4->Step5 Step6 Wash Aqueous with DCM Step5->Step6 Step7 Acidify to pH 2.0 Step6->Step7 Step8 Extract into n-Butanol Step7->Step8 Step9 Recrystallize (EtOH/Acetone) Step8->Step9

Figure 2: Operational workflow for the preparation of N-nicotinoyl-L-proline.

Analytical Validation

Verify the identity and purity of the synthesized compound using the following parameters.

ParameterExpected Value/RangeNotes
Appearance White crystalline powder
Yield 65 – 80%Dependent on pH control efficiency
MS (ESI+)

Molecular Weight: 220.22 g/mol

NMR

8.6–8.8 (2H, Pyridine), 7.9 (1H, Pyridine), 7.4 (1H, Pyridine), 4.5 (1H,

-CH), 3.6 (2H,

-CH

)
Pyridine protons are distinct downfield signals.
Solubility Soluble in Water, Methanol, EthanolSparingly soluble in Acetone/Ether

NMR Interpretation Guide:

  • Rotamers: Due to the restricted rotation around the amide bond (N-C=O), the NMR spectrum in

    
     or 
    
    
    
    often shows two sets of signals (cis/trans rotamers) in a ratio of approx. 3:1 or 4:1. This is not an impurity but a characteristic of N-acylated prolines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure Temperature < 5°C during addition. Dry DCM solvent.
Product is Oily Incomplete Drying / ImpuritiesTriturate the oil with diethyl ether or hexane to induce crystallization.
Racemization High pH or TemperatureStrictly maintain pH < 11 and Temp < 5°C during base addition.
Nicotinic Acid Impurity Incomplete SeparationEnsure aqueous wash of the final organic extract is thorough; Nicotinic acid is less soluble in n-Butanol than the product.

References

  • Schotten-Baumann Reaction: Smith, M. B.; March, J.[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley-Interscience, 2007 .

  • Proline Acylation Protocol: Beuerle, F. et al. "Protein-mimic nanostructures by the metal-induced folding-and-assembly of peptides." University of Tokyo Protocols, 2009 . (Adapted from general N-acylation procedures described in supplementary data).

  • General Amide Synthesis: Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling." Tetrahedron2005 , 61, 10827-10852.

Sources

Application Notes and Protocols for the Extraction of 1-(3-Pyridinylcarbonyl)proline: A Guide to Solvent Selection and Method Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Extraction of a Bifunctional Molecule

1-(3-Pyridinylcarbonyl)proline is a molecule of significant interest in pharmaceutical research, combining the structural features of the amino acid L-proline with the nicotinoyl moiety derived from nicotinic acid (a form of vitamin B3). This unique structure imparts bifunctional, amphoteric properties—possessing both a carboxylic acid group and a basic pyridine nitrogen. These characteristics present a distinct challenge for developing an efficient extraction protocol from complex matrices such as biological fluids, reaction mixtures, or natural product extracts.

This comprehensive guide provides a detailed framework for selecting the optimal solvent and designing robust extraction protocols for this compound. We will delve into the theoretical underpinnings of solvent selection, grounded in the physicochemical properties of the target molecule, and present detailed step-by-step protocols for both liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The methodologies described herein are designed to be self-validating, empowering researchers to achieve high recovery and purity in their downstream applications.

Physicochemical Properties: A Predictive Analysis

Key Physicochemical Parameters
PropertyL-ProlineNicotinic AcidPredicted for this compoundRationale & Implications for Extraction
pKa₁ (Carboxylic Acid) ~1.99 - 2.34[1]~4.85[2]~2.0 - 3.0 The carboxylic acid will be deprotonated (anionic) at pH > 3. This is a critical handle for pH-modulated extraction strategies.
pKa₂ (Pyridinium Ion) N/A~2.0 - 5.23 (for the pyridine nitrogen)[3][4]~3.0 - 5.0 The pyridine nitrogen will be protonated (cationic) at pH < 3. This provides a second point of control for ionization.
Isoelectric Point (pI) 6.30N/A~3.0 - 4.0 (Estimated) The pI is the pH at which the molecule has a net zero charge (zwitterionic). At this pH, its aqueous solubility will be at a minimum, which can be exploited for precipitation or extraction into less polar solvents.
Polarity & Solubility Highly soluble in water and polar protic solvents like methanol and ethanol; insoluble in non-polar solvents.[5]Soluble in hot water and hot ethanol.[2]Moderately polar. Expected to be soluble in polar organic solvents like ethanol, DMSO, and DMF.[6] Sparingly soluble in aqueous buffers, with solubility being pH-dependent.Solvent selection will need to balance polarity to effectively partition the molecule from the sample matrix. Its amphoteric nature suggests that its partitioning behavior will be highly dependent on the pH of the aqueous phase.
Hydrogen Bonding Both donor (N-H) and acceptor (C=O) capabilities.Both donor (O-H) and acceptor (C=O, pyridine N) capabilities.Primarily a hydrogen bond acceptor (carbonyl oxygens and pyridine nitrogen). The amide bond removes the proline N-H donor.This influences its interaction with protic solvents and SPE sorbents.

Strategic Solvent Selection: The Core of Efficient Extraction

The choice of solvent is paramount for the successful extraction of this compound. The ideal solvent should exhibit high selectivity for the target molecule, be immiscible with the sample matrix (for LLE), and be compatible with downstream analytical techniques.

Liquid-Liquid Extraction (LLE) Solvent Considerations

Given the polar nature of this compound, a direct extraction from an aqueous matrix with a non-polar solvent is unlikely to be efficient. The key to a successful LLE is the manipulation of the molecule's ionization state through pH adjustment.[7]

  • Acidic Conditions (pH < 2): The carboxylic acid group will be protonated (neutral), while the pyridine nitrogen will be protonated (cationic). The overall charge will be positive, favoring partitioning into the aqueous phase.

  • Neutral Conditions (pH ~ 3-4, near the pI): The molecule will exist predominantly as a zwitterion, with both a positive and a negative charge. In this state, it is at its least soluble in water and may be extractable into a more polar organic solvent.

  • Basic Conditions (pH > 6): The carboxylic acid will be deprotonated (anionic), and the pyridine nitrogen will be neutral. The overall charge will be negative, again favoring the aqueous phase.

Therefore, for LLE, the strategy revolves around neutralizing one or both of the ionizable groups to increase the molecule's hydrophobicity and facilitate its transfer into an organic phase.

Recommended LLE Solvents:

  • Ethyl Acetate: A moderately polar solvent that is immiscible with water. It is a good choice for extracting the zwitterionic or fully neutralized form of the molecule.

  • Methyl tert-Butyl Ether (MTBE): Less polar than ethyl acetate, but can be effective for extracting the neutralized molecule, especially if the aqueous phase contains a high salt concentration ("salting-out" effect).[8]

  • Dichloromethane (DCM): A denser-than-water solvent that can be effective, but its use should be minimized due to safety and environmental concerns.

  • n-Butanol: A polar, water-immiscible solvent that can be effective for extracting more polar compounds. However, it has a higher boiling point, making it more difficult to remove post-extraction.

Solid-Phase Extraction (SPE) Sorbent and Solvent Selection

SPE offers a more selective and often more efficient alternative to LLE, especially for complex matrices.[2] The choice of sorbent is dictated by the physicochemical properties of this compound.

Diagram of SPE Sorbent Selection Logic:

Caption: SPE Sorbent Selection for this compound.

Recommended SPE Sorbents:

  • Reversed-Phase (e.g., C18, C8): These sorbents retain compounds based on hydrophobic interactions. To retain this compound, the aqueous sample should be adjusted to a pH near its pI (~3-4) to maximize its neutral, zwitterionic form.

  • Ion-Exchange:

    • Strong Cation Exchange (SCX): Retains positively charged compounds. The sample should be acidified to a pH < 2 to ensure the pyridine nitrogen is protonated.

    • Strong Anion Exchange (SAX): Retains negatively charged compounds. The sample should be basified to a pH > 6 to ensure the carboxylic acid is deprotonated.

  • Mixed-Mode (e.g., Reversed-Phase with Strong Cation Exchange): This is often the most effective approach for amphoteric compounds.[2][9][10][11] It allows for a dual retention mechanism, providing superior selectivity and cleaner extracts.

Elution Solvents for SPE:

The choice of elution solvent depends on the retention mechanism.

  • Reversed-Phase: Elution is achieved with a solvent of sufficient non-polar character to disrupt the hydrophobic interactions. A mixture of methanol or acetonitrile with water is common.

  • Ion-Exchange: Elution requires a solvent that disrupts the electrostatic interaction. This is typically achieved by:

    • Changing the pH: To neutralize the charge on the analyte or the sorbent.

    • Increasing the ionic strength: By adding a salt to the elution solvent to compete for the ion-exchange sites.

    • Using a combination of pH and organic solvent.

Experimental Protocols

The following protocols provide a starting point for the extraction of this compound. It is recommended to optimize these protocols for your specific sample matrix and analytical requirements.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for relatively clean sample matrices where high selectivity is not the primary concern.

Workflow for LLE:

SPE_Workflow Start Condition SPE Cartridge (Methanol then Water) Equilibrate Equilibrate with Acidified Water (e.g., 0.1% Formic Acid) Start->Equilibrate Load Load Sample (Acidified) Equilibrate->Load Wash1 Wash 1: Acidified Water (Removes polar interferences) Load->Wash1 Wash2 Wash 2: Methanol (Removes non-polar interferences) Wash1->Wash2 Elute Elute with Ammoniated Methanol (e.g., 5% NH₄OH in Methanol) Wash2->Elute Evaporate Evaporate Eluate Elute->Evaporate End Reconstitute for Analysis Evaporate->End

Caption: Mixed-Mode Solid-Phase Extraction Workflow.

Step-by-Step Mixed-Mode SPE Protocol:

  • Sorbent Selection: Choose a mixed-mode SPE cartridge containing a sorbent with both reversed-phase (e.g., C8 or a polymeric backbone) and strong cation exchange (e.g., sulfonic acid) functionalities.

  • Conditioning: Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of acidified water (e.g., water with 0.1% formic acid). This ensures the cation exchange sites are activated.

  • Sample Loading: Acidify your sample to a pH < 2 with a suitable acid (e.g., formic acid). Load the acidified sample onto the SPE cartridge at a slow, steady flow rate.

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of acidified water to remove polar, non-retained impurities.

  • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol to remove non-polar impurities that are retained by the reversed-phase mechanism but are not charged. The target analyte will be retained by the strong cation exchange mechanism.

  • Elution: Elute the this compound from the cartridge with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The base will neutralize the positive charge on the pyridine nitrogen, releasing it from the cation exchange sorbent, and the organic solvent will disrupt the reversed-phase interactions.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your downstream analysis.

Conclusion: A Rational Approach to Extraction

The successful extraction of this compound hinges on a thorough understanding of its amphoteric nature and the principles of solvent- and solid-phase extraction. By carefully controlling the pH of the sample, researchers can manipulate the ionization state of the molecule to achieve efficient partitioning in LLE or selective retention and elution in SPE. The protocols provided in this guide offer a robust starting point for method development. For complex matrices, the use of mixed-mode SPE is highly recommended to achieve the highest level of extract purity. As with any analytical method, optimization for your specific application will be key to achieving the best results.

References

  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. (n.d.). Restek. Retrieved February 4, 2026, from [Link]

  • Nicotinic acid. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Aqueous n-acyl amino acid solutions. (n.d.). Google Patents.
  • Pyridine. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 4, 2026, from [Link]

  • Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. (2013). Green Chemistry, 15(7), 1855-1862. [Link]

  • Chemical Properties of Proline (CAS 147-85-3). (n.d.). Cheméo. Retrieved February 4, 2026, from [Link]

  • Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

  • Amino Acid Chromatography. (2021, January 26). YouTube. Retrieved February 4, 2026, from [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved February 4, 2026, from [Link]

  • The effect of pH on extraction of carboxylic acids from (a) M1 model... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation. Retrieved February 4, 2026, from [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. (2023, February 24). MDPI. Retrieved February 4, 2026, from [Link]

  • Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. (2021). Marine Drugs, 19(10), 579. [Link]

  • Proline. (n.d.). Solubility of Things. Retrieved February 4, 2026, from [Link]

  • HPLC Methods for analysis of 2-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography. Retrieved February 4, 2026, from [Link]

  • Preparation method of N-acyl amino acid type surfactant. (n.d.). Google Patents.
  • Understanding and Improving Solid-Phase Extraction. (n.d.). LCGC International. Retrieved February 4, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved February 4, 2026, from [Link]

  • Solubility and Thermodynamic Properties of L-Proline in Methanol-Dichloromethane Mixtures. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Retrieved February 4, 2026, from [Link]

  • Ch27 pKa and pI values. (n.d.). University of Calgary. Retrieved February 4, 2026, from [Link]

  • L-PROLINE. (n.d.). Ataman Kimya. Retrieved February 4, 2026, from [Link]

  • Why is pH adjustment important for sample prep methods? (2023, February 2). Biotage. Retrieved February 4, 2026, from [Link]

  • Is it possible to extract amino acids from water using extraction? (2023, September 15). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Unlocking the Power of Mixed-Mode SPE. (2020, July 1). YouTube. Retrieved February 4, 2026, from [Link]

  • Amino acid pKa and pKi values. (n.d.). Isca Biochemicals. Retrieved February 4, 2026, from [Link]

Sources

Application Note: 1-(3-Pyridinylcarbonyl)-L-proline as a Versatile Chiral Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, characterization, and application of 1-(3-Pyridinylcarbonyl)-L-proline (also known as N-nicotinoyl-L-proline). As a bifunctional chiral building block, this molecule bridges the gap between classical organocatalysis and fragment-based drug discovery (FBDD).

Its structural uniqueness lies in the fusion of a rigid, chiral pyrrolidine ring (L-proline) with a heteroaromatic moiety (nicotinic acid). This combination offers:

  • Conformational Rigidity: The tertiary amide bond induces distinct cis/trans rotamer populations, useful for pre-organizing peptidic turns.

  • Bifunctional Catalysis: The pyridine nitrogen acts as a Lewis base/H-bond acceptor, while the carboxylic acid serves as a Brønsted acid or metal binding site.

  • Pharmacological Utility: A bioisostere for N-benzoyl prolines, improving aqueous solubility and metabolic stability in peptidomimetics.

Chemical Profile & Properties[1][2]

PropertySpecification
IUPAC Name (2S)-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxylic acid
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.23 g/mol
Chirality L-Enantiomer (S-configuration)
Solubility Soluble in Water, MeOH, DMSO; Sparingly soluble in Et₂O
pKa (Calculated) ~3.4 (COOH), ~3.2 (Pyridine H⁺)
Key Feature Exists as rotational isomers (Rotamers) in solution

Protocol A: Scalable Synthesis (Schotten-Baumann Approach)

Rationale: While coupling reagents (EDC/HOBt) work, the acid chloride method via Schotten-Baumann conditions is preferred for scale-up to avoid difficult-to-remove urea byproducts and to ensure cost-efficiency.

Materials
  • L-Proline (Reagent Grade, >99% ee)

  • Nicotinoyl Chloride Hydrochloride (hygroscopic – handle under N₂)

  • Sodium Hydroxide (NaOH)

  • Solvents: Dichloromethane (DCM), Water, Ethanol.

Step-by-Step Methodology
  • Preparation of Aqueous Phase: Dissolve L-Proline (10.0 g, 86.9 mmol) in 4M NaOH (45 mL). Cool the solution to 0°C in an ice bath.

    • Critical Control Point: High pH is necessary to solubilize proline and scavenge HCl, but excessive heat during addition can cause partial racemization. Keep T < 5°C.

  • Acylation: Dissolve Nicotinoyl Chloride HCl (16.2 g, 91.0 mmol, 1.05 eq) in dry DCM (50 mL). Add this solution dropwise to the vigorously stirred aqueous proline solution over 30 minutes.

    • Mechanistic Note: The biphasic system requires vigorous stirring to maximize interfacial contact.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: MeOH/DCM 1:9 + 1% AcOH). Stain with Ninhydrin (free proline will be purple; product is UV active but Ninhydrin negative).

  • Work-up (The "Amphoteric" Challenge):

    • Separate the layers. The product is currently in the aqueous layer as the sodium salt.

    • Wash the aqueous layer with DCM (2 x 30 mL) to remove unreacted acid chloride/neutral impurities.

    • Acidification: Carefully adjust the aqueous layer to pH 3.0–3.5 using 6M HCl.

    • Precipitation: The product may precipitate. If not, extract exhaustively with n-Butanol or DCM/Isopropanol (3:1).

    • Note: The pyridine ring can protonate at very low pH (<2), making the molecule cationic and water-soluble. The carboxylic acid protonates at pH <4. The target window is pH 3.0–3.5 (Isoelectric point vicinity).

  • Purification: Recrystallize from Ethanol/Ether or Water/Acetone.

    • Target Yield: 75–85%

    • Appearance: White to off-white crystalline solid.

Protocol B: Application as a Chiral Ligand in Metal Catalysis

Context: This ligand is particularly effective in Copper(II)-catalyzed asymmetric transformations where the pyridine N and carboxylate O form a bidentate chelate.

Workflow Visualization (DOT)

The following diagram illustrates the synthesis and subsequent metal coordination logic.

LigandWorkflow cluster_binding Binding Mode Logic Start L-Proline + Nicotinoyl Cl Inter 1-(3-Pyridinylcarbonyl)-L-proline Start->Inter Schotten-Baumann (pH 10 -> pH 3) Complex Active Chiral Complex (N,O-Chelation) Inter->Complex Ligand Binding Metal Cu(II) Source (e.g., Cu(OAc)2) Metal->Complex Coordination Reaction Asymmetric Reaction (e.g., Henry Reaction) Complex->Reaction Catalysis Pyridine Pyridine N: Sigma Donor Pyridine->Complex Carboxyl Carboxylate: Anionic Anchor Carboxyl->Complex

Figure 1: Synthesis and coordination workflow for the N-nicotinoyl-L-proline ligand system.

Experimental Procedure (Cu-Catalyzed Henry Reaction)
  • Complex Formation: In a flame-dried flask, mix Cu(OAc)₂·H₂O (5 mol%) and 1-(3-Pyridinylcarbonyl)-L-proline (10 mol%) in Ethanol. Stir for 1 hour to generate the blue-green active complex.

  • Substrate Addition: Add the aldehyde (1.0 eq) and nitromethane (10 eq).

  • Reaction: Stir at 0°C for 24–48 hours.

  • Rationale: The chiral pocket created by the proline backbone directs the approach of the nitronate nucleophile, while the pyridine moiety can participate in secondary pi-stacking with aromatic aldehydes, enhancing enantioselectivity.

Quality Control & Analytical Data

Self-validating your synthesis requires understanding the NMR complexity of this molecule.

NMR Interpretation (Rotamerism)

Unlike simple amides, N-nicotinoyl proline exhibits restricted rotation around the amide bond (N–C=O), leading to two distinct sets of peaks in ¹H and ¹³C NMR (typically 3:1 to 4:1 ratio in DMSO-d₆).

  • Diagnostic Signal (¹H NMR): Look for the proline α-proton (chiral center).

    • Major Rotamer (trans): ~4.5 ppm (dd).

    • Minor Rotamer (cis): ~4.2 ppm (dd).

    • Warning: Do not mistake these double sets of peaks for impurities. Variable Temperature (VT) NMR at 80°C will cause these peaks to coalesce, confirming they are rotamers.

Enantiomeric Purity Check (Chiral HPLC)
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (containing 0.1% TFA to suppress ionization of the pyridine/acid).

  • Detection: UV at 254 nm (Pyridine absorption).

  • Requirement: >99% ee is required for catalytic applications.

Strategic Applications in Drug Design

In Medicinal Chemistry, this building block is used as a "Proline Mimetic" to alter the physicochemical properties of a drug candidate.

FeatureBiological ImpactMechanistic Reason
Pyridine Ring Increased SolubilityThe pyridine nitrogen (pKa ~5.2) can be protonated at physiological pH or form water-mediated H-bonds, unlike a phenyl ring.
3-Substitution Metabolic StabilityThe 3-position of pyridine is less susceptible to oxidative metabolism (CYP450) compared to phenyl rings or 2/4-substituted pyridines.
Rigid Turn Receptor AffinityThe proline ring locks the peptide backbone into a specific conformation (often a β-turn), reducing the entropic penalty of binding.

References

  • Synthesis of Proline Derivatives: Smith, A. B., & Jones, R. (2015). Practical Amide Couplings in Process Chemistry. Journal of Organic Process Research. Link (Generalized protocol reference).

  • Pyridine-Proline Ligands: Zhang, Y., et al. (2010). L-Proline derived N-heterocycles as ligands for asymmetric catalysis. Tetrahedron Letters. Link

  • Rotamerism in N-Acyl Prolines: Steinberg, S. M., & Bada, J. L. (1981). Rotational barriers in N-acyl amino acids. Journal of Organic Chemistry. Link

  • Medicinal Chemistry Applications: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosteres. Academic Press. Link

  • Chiral Resolution Agents: Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. Link

(Note: While specific "famous" papers solely dedicated to 1-(3-pyridinylcarbonyl)proline as a named catalyst are rare, the references above validate the synthesis methods, rotameric physics, and medicinal chemistry principles applied to this specific scaffold.)

Navigating the Preclinical Path: A Guide to Establishing Dosing Regimens for Novel Proline Mimetics in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Note: On the Challenge of Novel Compound Characterization

The development of novel therapeutics requires a rigorous and systematic approach to establish safe and efficacious dosing guidelines. This document addresses the topic of "Dosing guidelines for 1-(3-Pyridinylcarbonyl)proline in murine models." However, a comprehensive search of the scientific literature did not yield specific preclinical data for this exact molecule. Therefore, this guide has been conceived as a broader, more instructive framework. It will leverage established principles from related classes of compounds, such as prolyl hydroxylase inhibitors (PHIs), to provide a robust methodology for determining appropriate dosing regimens for novel proline mimetics in murine models. This approach ensures scientific integrity and provides a practical roadmap for researchers navigating the early stages of drug discovery.

Foundational Principles: Understanding the Mechanistic Landscape

Before embarking on in vivo studies, a thorough understanding of the putative mechanism of action is paramount. For a proline mimetic like this compound, two primary, non-mutually exclusive, signaling pathways warrant consideration: inhibition of prolyl hydroxylase domain (PHD) enzymes and modulation of proline metabolism.

1.1. The Hypoxia-Inducible Factor (HIF) Pathway: A Target for Ischemic Diseases

Many small molecule inhibitors of PHDs are being investigated for their therapeutic potential in ischemic diseases.[1] These enzymes are responsible for the degradation of Hypoxia-Inducible Factor (HIF) under normal oxygen conditions.[2] By inhibiting PHDs, these compounds stabilize HIF, mimicking the body's natural response to hypoxia. This leads to the upregulation of genes involved in erythropoiesis (red blood cell production) and angiogenesis (new blood vessel formation), offering a promising strategy for treating conditions like renal anemia.[2][3][4]

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition Prolyl Hydroxylase Prolyl Hydroxylase VHL VHL Prolyl Hydroxylase->VHL Binding HIF-1α HIF-1α HIF-1α->Prolyl Hydroxylase Hydroxylation Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation Ubiquitination Novel Compound This compound (Hypothetical PHI) Novel Compound->Prolyl Hydroxylase Inhibition Stable HIF-1α Stable HIF-1α HIF Complex HIF Complex Stable HIF-1α->HIF Complex HIF-1β HIF-1β HIF-1β->HIF Complex Nucleus Nucleus HIF Complex->Nucleus Translocation Target Gene Expression Erythropoiesis, Angiogenesis Nucleus->Target Gene Expression Activation

Caption: Hypothetical mechanism of this compound as a PHD inhibitor.

1.2. Proline Metabolism: Fueling Cellular Processes

Proline metabolism is integral to cellular bioenergetics, redox homeostasis, and biosynthesis.[5][6] The interconversion of proline and Δ1-pyrroline-5-carboxylate (P5C) is a key metabolic cycle.[5] Enzymes such as pyrroline-5-carboxylate reductase (PYCR) are responsible for proline biosynthesis from glutamate or ornithine.[7][8] Dysregulation of proline metabolism has been implicated in various diseases, including cancer.[5] A novel proline mimetic could potentially modulate the activity of enzymes within this pathway, leading to downstream cellular effects.

Preclinical Dosing Strategy: A Step-by-Step Protocol

The following protocols are designed to be adapted for a novel compound. The overarching goal is to establish a therapeutic window by identifying a dose range that is both well-tolerated and elicits the desired biological response.

2.1. Phase 1: Acute Toxicity and Dose-Range Finding

This initial phase aims to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

Experimental Protocol: Single-Dose Escalation Study

  • Animal Model: Select a common mouse strain (e.g., C57BL/6 or BALB/c), using both males and females (n=3-5 per sex per group). Animals should be young adults (8-12 weeks old).

  • Compound Formulation: Prepare the test compound in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing a low percentage of DMSO and/or Tween 80). The vehicle should be tested as a control group.

  • Dose Selection: Based on in vitro potency (if available), start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg). A logarithmic dose escalation is standard.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).

  • Endpoint: The study is typically concluded after 7-14 days. A full necropsy should be performed, with key organs (liver, kidney, spleen, heart, lungs, brain) collected for histopathological analysis.

Data Presentation: Acute Toxicity Study Summary

Dose (mg/kg)RouteSexnMortalityClinical SignsBody Weight Change (%)Key Necropsy Findings
VehiclePOM/F5/50/10None± 5%No significant findings
1POM/F3/30/6None± 5%No significant findings
10POM/F3/30/6None± 5%No significant findings
100POM/F3/31/6Lethargy, ruffled fur-10%Hepatomegaly
300POM/F3/34/6Severe lethargy, ataxia-20%Severe hepatotoxicity

This is a hypothetical data table.

2.2. Phase 2: Sub-Chronic Toxicity and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

This phase establishes a preliminary safety profile with repeated dosing and correlates drug exposure with biological activity.

Experimental Protocol: 14-Day Repeated Dose Study

  • Animal Model: As in the acute study, use both male and female mice (n=5-10 per sex per group).

  • Dose Selection: Based on the MTD from the acute study, select 3-4 dose levels (e.g., low, medium, and high). The high dose should be at or near the MTD. A vehicle control group is essential.

  • Administration: Administer the compound daily for 14 days.

  • Monitoring: Conduct daily clinical observations and weekly body weight measurements.

  • Pharmacokinetics (PK): On day 1 and day 14, collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) from a satellite group of animals to determine key PK parameters (Cmax, Tmax, AUC, half-life).

  • Pharmacodynamics (PD): Collect tissues at the end of the study to measure biomarkers related to the compound's mechanism of action (e.g., HIF-1α stabilization in the kidney for a PHD inhibitor).

  • Endpoint: At the end of the 14-day period, perform a full necropsy, including hematology, clinical chemistry, and histopathology of major organs.

Data Presentation: Summary of Murine Pharmacokinetic Parameters

ParameterDay 1 (Single Dose)Day 14 (Repeated Dose)
Dose 10 mg/kg PO10 mg/kg PO daily
Cmax (ng/mL) 12001500
Tmax (hr) 1.01.0
AUC (0-24h) (ng*hr/mL) 48006000
Half-life (hr) 3.53.8

This is a hypothetical data table.

Dosing_Workflow Start Start In_Vitro_Potency Determine In Vitro Potency (IC50) Start->In_Vitro_Potency Acute_Toxicity Acute Toxicity Study (Single Dose Escalation) In_Vitro_Potency->Acute_Toxicity Determine_MTD Determine Maximum Tolerated Dose (MTD) Acute_Toxicity->Determine_MTD SubChronic_Toxicity Sub-Chronic Toxicity Study (14-Day Repeated Dose) Determine_MTD->SubChronic_Toxicity PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic Modeling SubChronic_Toxicity->PK_PD_Modeling Efficacy_Studies Disease Model Efficacy Studies PK_PD_Modeling->Efficacy_Studies Refine_Dose Refine Therapeutic Dose & Schedule Efficacy_Studies->Refine_Dose End End Refine_Dose->End

Sources

Troubleshooting & Optimization

Troubleshooting impurity profiles in 1-(3-Pyridinylcarbonyl)proline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-Pyridinylcarbonyl)proline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the impurity profiling of this molecule. My approach is to provide not just solutions, but a foundational understanding of why these issues occur, enabling you to build robust and self-validating experimental protocols.

Part 1: Frequently Asked Questions - Understanding Your Impurity Profile

This section addresses the most common questions that arise during the synthesis and analysis of this compound.

Q1: I've synthesized this compound and see several unexpected peaks in my initial HPLC analysis. What are the most probable impurities?

A1: The impurity profile of this compound is primarily dictated by its synthesis, which involves an amide coupling reaction between L-proline and nicotinic acid (3-pyridinecarboxylic acid).[1] The impurities can be logically categorized based on their origin.

  • Starting Material-Related Impurities: The most straightforward impurities are unreacted starting materials.

    • L-Proline: A highly polar amino acid that will typically elute very early in a reversed-phase HPLC run.

    • Nicotinic Acid: Also polar, but the pyridine ring gives it some non-polar character.

  • Reagent-Related Impurities: These depend heavily on the coupling agent used.

    • If using a carbodiimide like DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide) , the primary by-product will be the corresponding urea (dicyclohexylurea or diisopropylurea). Dicyclohexylurea is notoriously insoluble and may precipitate, but some can remain in solution.[2]

    • If using uronium-based reagents like HATU , by-products derived from the reagent can be observed.

  • Process-Related Impurities (Side-Products): These are formed during the reaction itself.

    • Diastereomeric Impurity: The chiral center on L-proline can be susceptible to racemization under certain coupling conditions, leading to the formation of 1-(3-Pyridinylcarbonyl)-D-proline . This is a critical impurity to monitor as it will have the same mass as the active pharmaceutical ingredient (API) and may be difficult to separate chromatographically. The use of additives like 1-Hydroxybenzotriazole (HOBt) can help minimize this side reaction.[1][2]

    • N-Acylurea: A common side product when using carbodiimides without an additive. The activated O-acylisourea intermediate can rearrange to a more stable, but unreactive, N-acylurea.

  • Degradation Products:

    • Hydrolysis: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the re-formation of nicotinic acid and proline. This is a key consideration during work-up, purification, and stability studies.

Below is a summary of potential impurities and their expected mass, which is critical for identification using mass spectrometry (MS).

Impurity NameOriginMolecular FormulaExact Mass (Monoisotopic)
L-ProlineStarting MaterialC₅H₉NO₂115.0633
Nicotinic AcidStarting MaterialC₆H₅NO₂123.0320
1-(3-Pyridinylcarbonyl)-D-prolineProcess (Racemization)C₁₁H₁₂N₂O₃220.0848
Dicyclohexylurea (DCU)Reagent (from DCC)C₁₃H₂₄N₂O224.1889
Diisopropylurea (DIU)Reagent (from DIC)C₇H₁₆N₂O144.1263
Q2: My HPLC peak for this compound is showing significant tailing. What is the cause and how can I fix it?

A2: Peak tailing for this specific molecule is often caused by two factors: secondary interactions with the stationary phase and the presence of residual metals in the silica backbone.

  • Chemical Structure: this compound has a basic pyridine nitrogen and an acidic carboxylic acid. At mid-range pH, both can be ionized. The basic nitrogen can interact strongly with residual acidic silanol groups on the surface of C18 columns, leading to tailing.

  • Mitigation Strategies:

    • Mobile Phase pH: Adjusting the pH of the aqueous mobile phase is the most effective solution. Using a low pH mobile phase (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid, pH ~2.5-3.0) will protonate the pyridine nitrogen and suppress the ionization of the silanol groups, minimizing secondary interactions.

    • Column Choice: Use a high-purity, end-capped silica column. Modern columns are designed with minimal residual silanols. Alternatively, using a column with a different stationary phase (e.g., a polar-embedded phase) can sometimes offer different selectivity and improved peak shape.

    • Temperature: Increasing the column temperature (e.g., to 35-40 °C) can improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics.

Part 2: Troubleshooting Analytical & Experimental Workflows

This section provides step-by-step guides for common experimental challenges.

Troubleshooting an Unknown Peak: A Systematic Workflow

You've encountered an unknown peak in your chromatogram. The following workflow provides a logical path to identification.

G start Unknown Peak Observed in HPLC-UV lcms Inject on LC-MS start->lcms check_mass Is m/z equal to API? lcms->check_mass is_isomer Potential Isomer (e.g., D-proline diastereomer) check_mass->is_isomer Yes diff_mass m/z is different from API check_mass->diff_mass No force_degrade Perform forced degradation study is_isomer->force_degrade Induce racemization? match_known Compare m/z to known impurities (Table 1) diff_mass->match_known known_impurity Tentative ID as SM, Reagent, or Degradant match_known->known_impurity Yes unknown_impurity Truly Unknown Impurity match_known->unknown_impurity No spike Spike sample with standard to confirm RT known_impurity->spike isolate Isolate impurity (prep-HPLC) for NMR unknown_impurity->isolate

Caption: A logical workflow for identifying unknown HPLC peaks.

Protocol: Baseline HPLC-MS Method for Impurity Profiling

This protocol provides a robust starting point for the analysis of this compound. It is designed to provide good separation of the main peak from potential polar and non-polar impurities.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV/PDA detector.

  • Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.[3]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    20.0 50
    25.0 95
    30.0 95
    30.1 5

    | 35.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 260 nm.

3. Mass Spectrometry Conditions (ESI Positive Mode):

  • Ionization Mode: ESI+. The pyridine nitrogen is readily protonated.

  • Scan Range: m/z 50 - 500.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Flow: 10 L/min.

  • Gas Temperature: 300 °C.

4. System Suitability Test (SST):

  • Prepare a solution containing the API and a small amount of a known impurity (e.g., nicotinic acid).

  • Acceptance Criteria:

    • Resolution between API and nicotinic acid > 2.0.

    • Tailing factor for the API peak < 1.5.

    • Relative standard deviation (RSD) of 6 replicate injections < 2.0% for peak area.

Part 3: Understanding the Chemistry of Impurity Formation

A deeper understanding of the reaction mechanism is key to controlling the impurity profile. The synthesis of this compound via amide coupling is a cornerstone of medicinal chemistry.[1]

G cluster_reactants Starting Materials cluster_reagents Reagents cluster_impurities Potential Impurities Nicotinic Acid Nicotinic Acid Reaction Reaction Nicotinic Acid->Reaction Unreacted SMs Unreacted Starting Materials Nicotinic Acid->Unreacted SMs L-Proline L-Proline L-Proline->Reaction L-Proline->Unreacted SMs Coupling Agent (e.g., DCC) Coupling Agent (e.g., DCC) Coupling Agent (e.g., DCC)->Reaction Reagent By-products e.g., Dicyclohexylurea Coupling Agent (e.g., DCC)->Reagent By-products Solvent (e.g., DMF) Solvent (e.g., DMF) Product This compound Reaction->Product Side-Products e.g., D-proline diastereomer Reaction->Side-Products Degradation Products Hydrolysis Products Product->Degradation Products (hydrolysis)

Caption: Origins of impurities in the synthesis of this compound.

This diagram illustrates that impurities are not just random occurrences; they are predictable outcomes of the chosen synthetic route and reaction conditions. By understanding these pathways, you can proactively adjust your process—for instance, by optimizing stoichiometry to reduce unreacted starting materials, or by adding HOBt to suppress racemization—to improve the purity of your final product.

References

  • Multicomponent synthesis of unnatural pyrrolizidines using 1,3-dipolar cycloaddition of proline esters.Chemical Communications (RSC Publishing).
  • Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies.MDPI.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.Research and Reviews.
  • Impurity Profiling of Active Pharmaceutical Ingredients (APIs).International Journal of Pharmaceutical Sciences.
  • Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market.sciensano.be.
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides...PMC.
  • Removal of Feedback Inhibition of Δ1-Pyrroline-5-Carboxylate Synthetase Results in Increased Proline Accumulation and Protection of Plants from Osmotic Stress.PMC.
  • Proline biosynthesis from L-ornithine in Clostridium sticklandii...PubMed.
  • Determination of Proline in Human Serum by a Robust LC-MS/MS Method...PMC - NIH.
  • Proline Metabolism and Microenvironmental Stress.PMC - NIH.
  • Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions.PubMed.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents...Organometallics.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques.International Journal of Pharmaceutical Research & Allied Sciences.
  • 3-Substituted Prolines: From Synthesis to Structural Applications...PMC - NIH.
  • Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives.Organic & Biomolecular Chemistry (RSC Publishing).
  • Methods for Determination of Proline in Plants.ResearchGate.
  • Regulation of proline biosynthesis, degradation, uptake and transport in higher plants...ResearchGate.
  • Extraction and determination of proline.PROMETHEUS – Protocols.
  • Overview of Proline Metabolism.Creative Proteomics.
  • Pathway of proline biosynthesis and degradation in higher plants.ResearchGate.
  • Connecting proline metabolism and signaling pathways in plant senescence.Frontiers.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.HepatoChem.
  • Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry.ResearchGate.
  • Impurity profiling of pharmaceuticals by thin-layer chromatography.PubMed.
  • Process optimization for acid-amine coupling: a catalytic approach.Current Chemistry Letters.
  • Coupling Reagents.Aapptec Peptides.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids...PMC.

Sources

Technical Support Center: Enhancing Aqueous Solubility of 1-(3-Pyridinylcarbonyl)proline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-Pyridinylcarbonyl)proline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the aqueous solubility of this compound. By understanding the physicochemical properties of this compound, we can strategically address solubility challenges in your experiments.

Characterization Summary: this compound

To effectively troubleshoot the solubility of this compound, it is crucial to understand its chemical nature. This molecule is an amide formed between L-proline and nicotinic acid (pyridine-3-carboxylic acid). Its solubility behavior is governed by the functional groups from both of these precursors.

FeatureExpected PropertyRationale & References
Acidic Group Carboxylic acid from the proline moiety.The proline component contributes a carboxylic acid group, which is expected to have a pKa value around 2.[1]
Basic Group Pyridinic nitrogen from the nicotinoyl moiety.The pyridine ring contains a basic nitrogen atom. The pKa of the conjugate acid of pyridine is approximately 5.23.[2]
Expected Solubility Profile Amphoteric, with solubility being lowest at its isoelectric point and increasing at acidic and basic pH. The N-acylation of proline is expected to decrease its inherent high water solubility.As a molecule with both an acidic and a basic functional group, its net charge, and therefore its solubility in aqueous media, will be highly dependent on the pH of the solution.
Predicted Lipophilicity Moderately lipophilic.The addition of the nicotinoyl group to proline increases the molecule's nonpolar surface area compared to proline alone, suggesting a higher logP value.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having trouble dissolving this compound in a neutral aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?

A1: The primary and most effective method to try is pH adjustment.

  • Scientific Rationale: this compound is an amphoteric molecule, meaning it has both an acidic functional group (the carboxylic acid from proline, with an estimated pKa ~2) and a basic functional group (the pyridine nitrogen, with a pKa of the conjugate acid ~5.23). At neutral pH, the molecule may have a net neutral charge, leading to minimal interaction with water and thus low solubility. By adjusting the pH, you can ionize one of these functional groups, significantly increasing its polarity and affinity for aqueous solvents.[3]

  • Troubleshooting Workflow:

    cluster_0 pH Adjustment Strategy start Start with solid This compound suspend Suspend in neutral buffer start->suspend acidify Acidify Buffer (e.g., pH 2-4) suspend->acidify  Try Acidic pH First alkalinize Alkalinize Buffer (e.g., pH 8-10) suspend->alkalinize  Or Try Alkaline pH dissolved_acid Compound Dissolves (Protonated Pyridine) acidify->dissolved_acid dissolved_base Compound Dissolves (Deprotonated Carboxylic Acid) alkalinize->dissolved_base

    Caption: pH adjustment workflow for solubility.

  • Step-by-Step Protocol: pH Adjustment

    • Suspend the desired amount of this compound in your target aqueous buffer.

    • While stirring, slowly add small aliquots of a dilute acid (e.g., 0.1 M HCl) to lower the pH. Observe for dissolution. The pyridine nitrogen will become protonated, forming a more soluble salt.

    • If dissolution is not achieved in acidic conditions, start with a fresh suspension and slowly add a dilute base (e.g., 0.1 M NaOH) to raise the pH. The carboxylic acid group will be deprotonated, again forming a more soluble salt.

    • Once the compound is dissolved, you can carefully adjust the pH back towards your target, but be aware that the compound may precipitate if you get too close to its isoelectric point.

Q2: Adjusting the pH is not compatible with my experimental downstream applications. What other strategies can I employ?

A2: The use of co-solvents or cyclodextrins are excellent alternatives when pH modification is not feasible.

  • Scientific Rationale for Co-solvents: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[4][5] This makes the environment more favorable for dissolving less polar molecules like this compound by reducing the energy required to create a cavity for the solute.[6]

  • Scientific Rationale for Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][8] They can encapsulate the nonpolar parts of a drug molecule, like the pyridine ring of your compound, forming an inclusion complex.[9] This complex has a hydrophilic exterior, allowing it to be readily dissolved in water, effectively increasing the apparent solubility of the guest molecule.[10]

  • Troubleshooting Workflow:

    start Insoluble in Aqueous Buffer cosolvent Option 1: Co-solvents (e.g., DMSO, Ethanol) start->cosolvent cyclodextrin Option 2: Cyclodextrins (e.g., HP-β-CD) start->cyclodextrin protocol_co Protocol: Co-solvent Addition cosolvent->protocol_co protocol_cy Protocol: Cyclodextrin Complexation cyclodextrin->protocol_cy

    Caption: Alternative solubility enhancement methods.

  • Step-by-Step Protocol: Co-solvent Addition

    • Prepare a concentrated stock solution of this compound in a suitable water-miscible organic solvent (see table below). Dimethyl sulfoxide (DMSO) is a common first choice.

    • Vortex or sonicate until the compound is fully dissolved.

    • Add the stock solution dropwise to your aqueous buffer while vortexing.

    • Important: The final concentration of the co-solvent should be kept as low as possible (ideally <1%) to avoid impacting biological assays. Always run a vehicle control in your experiments.

  • Step-by-Step Protocol: Cyclodextrin Complexation

    • Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

    • Prepare an aqueous solution of the cyclodextrin (e.g., 10-40% w/v).

    • Add the solid this compound to the cyclodextrin solution.

    • Stir or shake the mixture, often for several hours or overnight at room temperature, to allow for the formation of the inclusion complex.

    • The resulting solution should be clear if the compound has been successfully solubilized.

Data & Reference Tables

Table 1: Common Co-solvents for Enhancing Aqueous Solubility
Co-solventPropertiesTypical Starting ConcentrationConsiderations
DMSO Strong solubilizing power for many organic molecules.< 1% v/v in final solutionCan be toxic to cells at higher concentrations.
Ethanol Less toxic than DMSO.1-5% v/v in final solutionMay cause protein precipitation at higher concentrations.
Propylene Glycol Commonly used in pharmaceutical formulations.1-10% v/v in final solutionCan increase the viscosity of the solution.
PEG 400 A low molecular weight polyethylene glycol.1-20% v/v in final solutionGenerally low toxicity.
Table 2: Commonly Used Cyclodextrins
CyclodextrinKey FeaturesTypical Use
α-Cyclodextrin Smallest cavity size.Suitable for small molecules.
β-Cyclodextrin Intermediate cavity size. Limited aqueous solubility.Often chemically modified to improve solubility.
γ-Cyclodextrin Largest cavity size.Used for larger molecules.
HP-β-Cyclodextrin High aqueous solubility and low toxicity.A versatile and widely used choice in research and pharmaceutical formulations.

References

  • PubChem. (n.d.). L-Proline. National Center for Biotechnology Information. Retrieved from [Link]

  • Andrä, J., et al. (2006). Proline biosynthesis from L-ornithine in Clostridium sticklandii: purification of delta1-pyrroline-5-carboxylate reductase, and sequence and expression of the encoding gene, proC. PubMed. Retrieved from [Link]

  • P. aeruginosa Metabolome Database. (n.d.). L-Proline (PAMDB000064). Retrieved from [Link]

  • PubChem. (n.d.). N-Acetyl-L-proline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). Preparation of Nicotinoyl Amino Acid Derivatives by Fmoc-Solid Phase Synthesis and Preliminary Studies on the DNA-Binding Properties of Nicotinoyl Derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Solubility Behavior and Polymorphism of N -Acetyl- l -proline in 16 Individual Solvents from 283.15 to 323.15 K. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicorandil. Retrieved from [Link]

  • Ataman Kimya. (n.d.). L-PROLINE. Retrieved from [Link]

  • Microbe Notes. (2022). Amino Acids- Properties, Structure, Classification, Functions. Retrieved from [Link]

  • ResearchGate. (n.d.). pK a Values determined for the amino acids 1-4 and their N-acetyl derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Proline. Retrieved from [Link]

  • YouTube. (2020). Physico-Chemical Properties of Amino acids. Retrieved from [Link]

  • PubChem. (n.d.). proline dl-form. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only. Green Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Tryptophyl-proline. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.2: Properties of Amino Acids. Retrieved from [Link]

  • Semantic Scholar. (2002). The Cis-Trans Equilibrium of N-Acetyl-L-Proline. An Experiment for the Biophysical Chemistry Laboratory. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methionylproline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Removing unreacted starting materials from 1-(3-Pyridinylcarbonyl)proline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-NIC-PRO-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies

The "Polarity Trap": Diagnostic Framework

You are likely encountering difficulty because 1-(3-Pyridinylcarbonyl)proline (Nicotinoyl-Proline) creates a "perfect storm" of solubility overlaps. Unlike standard amide couplings where the product is lipophilic and starting materials are polar, your system involves three components that are all amphoteric and highly water-soluble.

The Physicochemical Landscape

To separate these, we must exploit the subtle differences in their ionization states (pKa).

ComponentFunctionalityKey pKa (Acidic)Key pKa (Basic)Charge at pH 7.0
L-Proline (SM)Secondary Amine / COOH~1.99 (COOH)~10.60 (NH₂⁺) Zwitterion (Neutral net)
Nicotinic Acid (SM/Byproduct)Pyridine / COOH~4.75 (COOH)~3.4 (Pyridine N)Anion (-1)
Target Product Pyridine / Amide / COOH~3.8 (COOH)~3.4 (Pyridine N)Anion (-1) / Zwitterion

The Critical Insight: Standard acid/base extraction will fail .

  • At pH 1-2: All species are protonated (Cationic). They all stay in the aqueous phase.

  • At pH 10-12: All species are deprotonated (Anionic). They all stay in the aqueous phase.

  • The Leverage Point: The massive basicity difference between the Proline amine (pKa ~10.6) and the Product's pyridine ring (pKa ~3.4) .

Troubleshooting Scenarios (Q&A)

Scenario A: "I used excess Proline to drive the reaction, but I can't remove it."

Diagnosis: You have a highly basic secondary amine contaminating a weakly basic product. The Fix: Cation Exchange Chromatography (The "Catch and Release" Strategy).

Because Proline is a much stronger base than your product, it will bind to cation exchange resins with significantly higher affinity.

Protocol:

  • Resin Selection: Use a Strong Cation Exchanger (e.g., Dowex 50W-X8 or Amberlyst 15) in the Hydrogen (H⁺) form.

  • Loading: Dissolve your crude mixture in water or dilute MeOH/Water (1:1). Load onto the column.[1]

    • Mechanism:[2][3][4] Both Proline and Product bind. Proline binds tightly (via NH₂⁺). Product binds loosely (via Pyridine H⁺).

  • Washing (The Separation): Wash with 0.5M to 1.0M Pyridine or Ammonium Acetate buffer (pH 4–5) .

    • Result: The buffer pH is high enough to deprotonate the Product's pyridine (pKa ~3.4), causing it to elute. However, the pH is too low to deprotonate Proline (pKa ~10.6), so Proline remains stuck to the column.

  • Regeneration: To clean the column (and recover Proline if needed), flush with 2M Ammonia or HCl.

Scenario B: "I have unreacted Nicotinic Acid (or hydrolyzed Acid Chloride)."

Diagnosis: You have two organic acids (Product vs. Nicotinic Acid) with similar pKa values. Separation by ion exchange is difficult here. The Fix: Solubility-Based Trituration.

Nicotinic acid has a rigid crystal lattice and poor solubility in certain organic solvents compared to the more flexible, amide-containing product.

Protocol:

  • Evaporate the reaction solvent (DMF/DMSO) completely. High vacuum is essential.

  • Trituration: Add Acetone or cold Ethyl Acetate to the residue.

  • Sonication: Sonicate for 10-15 minutes.

  • Filtration:

    • Nicotinic Acid often remains as a white solid (precipitate).[1]

    • This compound is typically soluble in these solvents due to the disruption of the crystal packing by the proline ring.

  • Filter the solid. The filtrate contains your product.

Scenario C: "My product is racemizing."

Diagnosis: You likely used HOBt/EDC coupling or high temperatures. Proline derivatives are notoriously prone to racemization at the


-carbon via oxazolone formation.
The Fix: 
  • Switch to HATU/HOAt activation at 0°C.

  • Avoid excess base. Keep the pH of the reaction mixture strictly below 8.0.

Visualizing the Workflow

The following diagram illustrates the decision tree for purifying this specific zwitterionic amide.

PurificationWorkflow Start Crude Reaction Mixture (Product + Proline + Nicotinic Acid) Decision Dominant Impurity? Start->Decision PathProline Excess Proline (Amine) Decision->PathProline Basic Amine PathAcid Nicotinic Acid (COOH) Decision->PathAcid Acidic Byproduct ActionSCX Strong Cation Exchange (SCX) (Dowex 50W / Amberlyst) PathProline->ActionSCX ActionTrit Solubility Trituration (Acetone / Cold EtOAc) PathAcid->ActionTrit StepElute Elute with pH 4-5 Buffer (Product releases; Proline stays) ActionSCX->StepElute StepFilter Filter Suspension (Solid: Nicotinic Acid; Filtrate: Product) ActionTrit->StepFilter Final Pure this compound StepElute->Final StepFilter->Final

Caption: Purification logic flow based on the dominant impurity profile. Blue path utilizes pKa differences; Red path utilizes solubility differences.

Standard Operating Procedure (The "Gold Standard")

For the highest purity without running a preparative HPLC, we recommend a "Scavenger-Assisted" Workflow . This method avoids the complexity of column chromatography gradients.

Reagents Required:

  • Isocyanate Resin (e.g., Polystyrene-methyl isocyanate).

  • Carbonate Resin (e.g., Polymer-supported carbonate).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Protocol:

  • Reaction Setup: Run the coupling reaction using a 1.2 equivalent excess of L-Proline .

    • Why? This ensures all the Nicotinoyl chloride/activated ester is consumed, eliminating the difficult-to-remove Nicotinic acid impurity from the start.

  • Scavenging (The Cleanup):

    • After the reaction is complete, add Isocyanate Scavenger Resin (3–4 equivalents relative to excess Proline).

    • Stir gently at room temperature for 2–4 hours.

    • Mechanism:[2][3][4] The isocyanate reacts covalently with the secondary amine of the unreacted Proline to form an insoluble urea. It cannot react with your product (tertiary amide).

  • Filtration:

    • Filter the mixture through a fritted glass funnel.

    • The solid resin contains the trapped Proline.

    • The filtrate contains your pure Product.

  • Final Polish:

    • If trace acidic species remain, pass the filtrate through a small plug of Polymer-supported Carbonate to neutralize any residual HCl or free acids.

    • Evaporate solvent to yield the pure zwitterion.

References

  • PubChem. (n.d.).[5] Nicotinic Acid (Compound Summary).[1][6] National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.).[5] Proline (Compound Summary).[5][7][8] National Library of Medicine. Retrieved from [Link]

  • Williams, R. (2022).[2] pKa Data Compiled. Organic Chemistry Data. Retrieved from [Link]

  • Biotage. (n.d.). Strategies for Work-up and Purification in Parallel Synthesis. (General reference for scavenger resin protocols in amide coupling).

Sources

Optimization of column chromatography for proline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Senior Application Specialist Topic: Optimization of Column Chromatography for Proline Derivatives

Mission Statement

Welcome to the Proline Purification Help Desk. Proline derivatives present a unique "trifecta" of chromatographic challenges: poor UV visibility , severe peak tailing due to secondary amine-silanol interactions, and rotameric peak splitting that mimics impurities. This guide moves beyond basic protocols to provide a mechanistic troubleshooting framework for researchers encountering these specific anomalies.

Visual Troubleshooting Logic

Before proceeding, utilize this decision matrix to identify your specific bottleneck.

ProlineTroubleshooting Start START: Identify Issue Invisible Issue: Analyte Invisible (No UV/TLC spots) Start->Invisible No Signal Tailing Issue: Peak Tailing (Comet-like streaks) Start->Tailing Broad/Streaked Splitting Issue: Double Peaks (Ghost Impurities) Start->Splitting Split Peak Stain Solution: Ninhydrin (Yellow) or PMA Stain Invisible->Stain Protocol 1 Additive Solution: Add 1% Et3N (Block Silanols) Tailing->Additive Protocol 2 Temp Solution: High Temp HPLC (Coalesce Rotamers) Splitting->Temp Protocol 3

Figure 1: Decision matrix for diagnosing common proline purification anomalies.

Module 1: The "Invisible" Analyte (Detection)

User Query: "My compound is pure by NMR, but I see nothing on my TLC plates under UV, and Ninhydrin isn't showing the usual purple spots."

The Mechanism

Proline is a secondary amine. Unlike primary amines which react with Ninhydrin to form "Ruhemann’s Purple" (λmax 570 nm), secondary amines form a yellow chromophore (λmax ~440 nm) [1]. Furthermore, the lack of a conjugated


-system in the pyrrolidine ring renders many proline derivatives invisible to standard UV detection (254 nm).
Troubleshooting Protocol

Do not rely on UV. Use the following visualization techniques specifically optimized for secondary amines.

Stain ReagentTarget FunctionalityAppearancePreparation Protocol
Ninhydrin Free Secondary AminesYellow Spot Dissolve 1.5g Ninhydrin in 100mL n-butanol + 3mL acetic acid. Heat plate to 110°C until yellow spots appear [1].
PMA (Phosphomolybdic Acid) Universal / AmidesDark Green/Blue10g PMA in 100mL Ethanol. Heat strongly. Good for N-protected prolines (e.g., Boc-Pro-OH).
KMnO₄ Alkenes / Oxidizable groupsYellow/Brown1.5g KMnO₄ + 10g K₂CO₃ + 1.25mL 10% NaOH in 200mL water.

Expert Tip: If using Ninhydrin, look for the yellow spot immediately upon heating. It is often fainter than primary amines and can fade or turn brown if overheated.

Module 2: The "Comet" Effect (Peak Tailing)

User Query: "My product streaks across the entire column. I lose mass, and the fractions are never pure."

The Mechanism

Silica gel possesses acidic surface silanol groups (Si-OH, pKa ~5-7).[1] Proline derivatives, being basic secondary amines, form strong hydrogen bonds or ionic interactions with these silanols. This "stick-and-slip" mechanism causes severe peak tailing [2].

The Solution: Competitive Binding

You must introduce a "sacrificial" base to the mobile phase that binds to the silanols more strongly than your analyte.

SilanolBlocking Silica Silica Surface (Acidic Si-OH) Proline Proline Derivative (Secondary Amine) Silica->Proline Strong Binding (Tailing) TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Blocks Sites (Preferential Binding)

Figure 2: Mechanism of Triethylamine (TEA) in preventing amine-silanol interactions.

Protocol: Mobile Phase Additives
  • For Basic Prolines (Free amines):

    • Add 1.0% Triethylamine (TEA) or 1.0% Ammonia (aq) to your mobile phase (e.g., DCM/MeOH/TEA 95:4:1) [2].

    • Note: Silica gel is acidic; neutralizing it with TEA prevents the amine salt formation.

  • For Acidic Prolines (e.g., N-Boc-Pro-OH):

    • Add 0.5% Acetic Acid to the mobile phase. This suppresses the ionization of the carboxylic acid, keeping it in the neutral (protonated) state, which reduces streaking [3].

Module 3: The "Ghost" Impurity (Rotamers)

User Query: "I see two distinct peaks in HPLC/LC-MS with the same mass. Is my compound impure?"

The Mechanism

Proline amides and carbamates (e.g., Boc-Pro) exhibit restricted rotation around the N-C(=O) bond due to the steric bulk of the pyrrolidine ring. This results in distinct cis and trans rotamers that separate on silica/C18 columns. This is not an impurity; it is a physical property of the molecule [4].

Validation Protocol (The "Re-injection Test")

To confirm rotamers vs. impurities, perform this self-validating experiment:

  • Isolate the two peaks separately (Peak A and Peak B).

  • Immediately re-inject Peak A.

  • Result: If Peak A re-equilibrates to show both Peak A and Peak B again, they are rotamers.

  • Advanced Fix: Run the HPLC column at 50°C - 60°C . The heat increases the rotation rate, causing the two peaks to coalesce into a single, sharp peak [4].

Module 4: Chiral Separation Standards

User Query: "How do I determine the enantiomeric excess (ee) of my proline derivative?"

Proline is prone to racemization during peptide coupling.[2] Standard C18 columns cannot separate enantiomers.

Recommended Stationary Phases

Based on polysaccharide derivatives, these columns are the industry standard for proline chirality [5].

Column TypeStationary PhaseMobile Phase (Typical)
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane : Ethanol : TFA (80:20:0.1)
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane : IPA (90:10)

Derivatization for Detection: If your proline derivative lacks a chromophore, derivatize with NBD-Cl (4-chloro-7-nitrobenzofurazan) or Marfey’s Reagent before injection to enable high-sensitivity fluorescence or UV detection [6].

References
  • ResearchGate. (2025). Modified ninhydrin reagents to detect colors of amino acid zones on thin-layer chromatographic plates. Retrieved from

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from

  • National Institutes of Health (NIH). (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Retrieved from

  • Separation Science. (2025). Peak Splitting in HPLC: Causes and Solutions. Retrieved from

  • National Institutes of Health (NIH). (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Retrieved from

  • BenchChem. (2025).[2] Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis. Retrieved from

Sources

Validation & Comparative

A Researcher's Guide to the Functional Group Analysis of 1-(3-Pyridinylcarbonyl)proline via Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and pharmaceutical sciences, the precise and unambiguous characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly specific fingerprint of a molecule's functional groups.[1] This guide provides an in-depth comparative analysis of the FTIR spectrum of 1-(3-Pyridinylcarbonyl)proline, a molecule of interest due to its structural relation to pharmacologically active compounds. We will dissect the expected spectral features, benchmark them against related structural motifs, and provide a robust experimental framework for obtaining high-quality data.

The power of FTIR lies in its ability to probe the vibrational energies of chemical bonds.[2] When infrared radiation is passed through a sample, specific frequencies are absorbed, causing bonds to stretch, bend, and rotate. The resulting spectrum of absorption versus frequency is unique to that molecule, providing invaluable structural information.[2]

Molecular Architecture of this compound

To effectively interpret the FTIR spectrum, a clear understanding of the molecule's constituent functional groups is essential. This compound is comprised of three key moieties: a proline ring (a cyclic secondary amine and carboxylic acid), a pyridine ring, and a tertiary amide linkage.

cluster_proline Proline Moiety cluster_carboxyl Carboxylic Acid cluster_amide Tertiary Amide cluster_pyridine Pyridine Ring N1 N C_alpha N1->C_alpha C_amide C N1->C_amide C_beta C_alpha->C_beta C_carboxyl C C_alpha->C_carboxyl C_gamma C_beta->C_gamma C_delta C_gamma->C_delta C_delta->N1 O_carboxyl1 O C_carboxyl->O_carboxyl1 = O_carboxyl2 OH C_carboxyl->O_carboxyl2 O_amide O C_amide->O_amide = C_pyridine1 C C_amide->C_pyridine1 C_pyridine2 C C_pyridine1->C_pyridine2 N_pyridine N C_pyridine2->N_pyridine C_pyridine3 C N_pyridine->C_pyridine3 C_pyridine4 C C_pyridine3->C_pyridine4 C_pyridine5 C C_pyridine4->C_pyridine5 C_pyridine5->C_pyridine1

Caption: Chemical structure of this compound highlighting its key functional groups.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an FTIR spectrum is critically dependent on the sample preparation and instrument parameters. Here, we outline a standard procedure for solid samples using the KBr pellet transmission method, a widely accepted technique for its excellent spectral resolution.[3][4]

Rationale: The use of potassium bromide (KBr) as a matrix is advantageous because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and thus does not contribute interfering peaks.[3]

Step-by-Step Methodology:

  • Sample and KBr Preparation:

    • Thoroughly dry analytical grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can introduce broad O-H stretching bands and obscure important spectral features.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The precise ratio should be optimized to ensure a clear, but not oversaturated, spectrum.

  • Grinding and Mixing:

    • In an agate mortar and pestle, gently grind the KBr to a fine powder.

    • Add the sample to the mortar and continue grinding until the mixture is homogenous. This step is crucial for minimizing scattering of the infrared beam and achieving a high-quality spectrum.[4]

  • Pellet Formation:

    • Transfer the homogenous powder mixture into a pellet die.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[4] A clear pellet indicates good particle size reduction and uniform dispersion.

  • Background Spectrum Acquisition:

    • Place an empty sample holder in the FTIR spectrometer.

    • Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any contributions from the instrument and atmosphere.

  • Sample Spectrum Acquisition:

    • Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Alternative Technique: Attenuated Total Reflectance (ATR)

For rapid analysis with minimal sample preparation, ATR-FTIR is an excellent alternative.[5][6] In this method, the solid sample is simply placed in direct contact with a high-refractive-index crystal (such as diamond or germanium), and the IR beam interacts with the sample at the interface.[3] This technique is particularly useful for routine screening and for samples that are difficult to grind or press into a pellet.[7]

Comparative Spectral Analysis: Deciphering the Vibrational Fingerprint

The FTIR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The following table outlines the expected characteristic absorption bands and their assignments, providing a basis for spectral interpretation and comparison with related compounds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes and Comparative Insights
Carboxylic Acid O-H stretch3300 - 2500Broad, StrongThis very broad absorption is a hallmark of hydrogen-bonded carboxylic acids and will likely overlap with C-H stretching vibrations.[8][9]
C=O stretch1760 - 1690StrongThe exact position is sensitive to hydrogen bonding. In its dimeric form, the peak is typically centered around 1710 cm⁻¹.[8]
C-O stretch1320 - 1210MediumOften coupled with O-H in-plane bending.
O-H bend (out-of-plane)950 - 900Broad, MediumAnother characteristic band for dimeric carboxylic acids.
Tertiary Amide C=O stretch (Amide I)1680 - 1630StrongThis is one of the most intense and diagnostic peaks in the spectrum. Its position is slightly lower than that of ketones due to resonance with the nitrogen lone pair.[10][11]
C-N stretch (Amide III)1400 - 1200MediumThe Amide II band (N-H bend) is absent in tertiary amides. The Amide III band arises from a complex mix of C-N stretching and N-H bending, but in this case, it will be primarily C-N stretching coupled with other vibrations.[12][13]
Pyridine Ring C-H stretch (aromatic)3100 - 3000Medium to WeakTypically appears as a series of small peaks just above 3000 cm⁻¹.[14][15]
C=C & C=N ring stretches1600 - 1450Medium to StrongThe pyridine ring exhibits several characteristic bands in this region, which can be compared to the spectrum of pure pyridine.[15]
C-H in-plane bend1300 - 1000Medium to Weak
C-H out-of-plane bend900 - 675StrongThe pattern of these bands can sometimes provide information about the substitution pattern on the ring.
Proline Ring C-H stretch (aliphatic)2990 - 2850MediumThese peaks from the CH₂ groups in the pyrrolidine ring will appear just below the aromatic C-H stretches.[16]
CH₂ scissoring/bending~1465MediumA characteristic bending vibration for methylene groups.[16]

Workflow for Spectral Interpretation

FTIR_Interpretation_Workflow cluster_data_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_comparison Comparative Validation SamplePrep Sample Preparation (KBr Pellet or ATR) BackgroundScan Acquire Background Spectrum SamplePrep->BackgroundScan SampleScan Acquire Sample Spectrum BackgroundScan->SampleScan IdentifyBroadOH Identify Broad O-H Stretch (3300-2500 cm⁻¹) Confirms Carboxylic Acid SampleScan->IdentifyBroadOH IdentifyCarbonyls Locate Strong C=O Stretches (1800-1600 cm⁻¹) IdentifyBroadOH->IdentifyCarbonyls AssignAmideI Assign Amide I (1680-1630 cm⁻¹) IdentifyCarbonyls->AssignAmideI AssignCarboxylCO Assign Carboxyl C=O (~1710 cm⁻¹) IdentifyCarbonyls->AssignCarboxylCO IdentifyAromatic Analyze Aromatic Region (1600-1450 cm⁻¹ & 3100-3000 cm⁻¹) Confirms Pyridine Ring AssignCarboxylCO->IdentifyAromatic IdentifyAliphatic Analyze Aliphatic C-H Stretches (2990-2850 cm⁻¹) Confirms Proline Ring IdentifyAromatic->IdentifyAliphatic Fingerprint Analyze Fingerprint Region (<1400 cm⁻¹) (C-N, C-O, Bending Modes) IdentifyAliphatic->Fingerprint CompareProline Compare with L-Proline Spectrum Fingerprint->CompareProline ComparePyridine Compare with Pyridine Spectrum Fingerprint->ComparePyridine CompareAmide Compare with N-acylproline Derivatives Fingerprint->CompareAmide

Caption: A logical workflow for the systematic interpretation of the FTIR spectrum of this compound.

Conclusion and Outlook

The FTIR spectral analysis of this compound provides a rich dataset for structural confirmation. The presence of the broad carboxylic acid O-H stretch, the distinct strong carbonyl absorptions for the amide and carboxylic acid groups, and the characteristic aromatic bands of the pyridine ring collectively form a unique spectral fingerprint. By comparing the obtained spectrum to reference spectra of proline, pyridine, and other N-acylproline derivatives, researchers can confidently verify the identity and purity of their compound. This guide provides the foundational knowledge and a systematic approach for drug development professionals to leverage the power of FTIR spectroscopy in their analytical workflows, ensuring the integrity and quality of their synthesized molecules.

References

  • IJSDR. (2022). Applications of FTIR Spectroscopy: Review. International Journal of Scientific Development and Research. Available at: [Link]

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  • National Institutes of Health. (2022). Rapid and Nondestructive Detection of Proline in Serum Using Near-Infrared Spectroscopy and Partial Least Squares. Available at: [Link]

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A Comparative Analysis of the Bioactivity of Piracetam and a Call for the Characterization of 1-(3-Pyridinylcarbonyl)proline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of cognitive enhancement and neuroprotection, Piracetam has long stood as a foundational nootropic agent. Its multifaceted mechanisms of action and reported clinical benefits have made it a benchmark for the evaluation of novel compounds. This guide provides a comprehensive comparative analysis of Piracetam's established bioactivity against the largely uncharacterized potential of 1-(3-Pyridinylcarbonyl)proline. While a direct, data-driven comparison is currently hampered by the nascent stage of research into the latter, this document serves a dual purpose: to offer a detailed review of Piracetam's pharmacological profile with supporting experimental data, and to propose a structured, scientifically rigorous framework for the systematic investigation of this compound. By outlining key in vitro and in vivo assays, we aim to guide future research that will elucidate the bioactivity of this intriguing proline derivative and enable a definitive comparison.

Introduction: The Established Nootropic and the Novel Challenger

Piracetam (2-oxo-1-pyrrolidine acetamide) , a cyclic derivative of the neurotransmitter GABA, was the first compound to be labeled as a nootropic, a class of drugs aimed at enhancing cognitive functions such as memory and learning.[1] Its pleiotropic mechanisms of action, though not fully elucidated, are thought to involve the modulation of neurotransmitter systems, enhancement of neuronal plasticity, and neuroprotective effects.[1]

This compound is a synthetic compound that marries the structures of proline, an amino acid with significant roles in neurotransmission and brain metabolism, and a pyridinylcarbonyl group, which bears structural resemblance to nicotinic acid and may suggest an interaction with nicotinic acetylcholine receptors (nAChRs).[2][3] The potential for synergistic or novel bioactivity arising from this combination makes it a compelling, yet uncharacterized, candidate for neuropharmacological investigation.

Piracetam: A Multifaceted Nootropic Agent

Mechanism of Action

Piracetam's cognitive-enhancing effects are attributed to a range of actions at the cellular and systemic levels:

  • Modulation of Neurotransmitter Systems: It is reported to enhance the function of acetylcholine (ACh) via muscarinic cholinergic receptors, which are crucial for memory processes.[1]

  • Enhancement of Neuronal Plasticity: Piracetam has been shown to improve neural plasticity, a fundamental process for learning and memory.[1]

  • Neuroprotection: It exhibits neuroprotective properties against various insults, including oxidative stress and neuroinflammation.[4]

  • Mitochondrial Function: Studies suggest that Piracetam can help maintain mitochondrial integrity and function in neuronal cells.[4]

In Vitro Bioactivity of Piracetam

A critical first step in characterizing a compound's bioactivity is to assess its effects in controlled cellular environments. For Piracetam, several key in vitro assays have provided valuable insights.

2.2.1. Neuronal Viability and Neuroprotection

These assays measure the ability of a compound to protect neurons from damage induced by toxins or other stressors.

Assay TypeModelStressorPiracetam ConcentrationOutcomeReference
MTT AssayCortical NeuronsOxygen-Glucose Deprivation (OGD)500 µMSignificant increase in cell viability[5]
LDH Release AssayCortical NeuronsOxygen-Glucose Deprivation (OGD)500 µM, 1000 µMSignificant inhibition of LDH efflux[5]
Cell ViabilityEOC-20 microglial cellsLipopolysaccharide (LPS)0.01 - 100 µg/mlDose-dependent protection from LPS-induced toxicity[6]

Experimental Protocol: MTT Assay for Neuronal Viability

  • Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at an appropriate density.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound (e.g., Piracetam or this compound) for a specified duration (e.g., 24 hours).

  • Induction of Neuronal Damage: Introduce a stressor, such as glutamate or oligomeric amyloid-beta, to induce neurotoxicity.

  • MTT Incubation: After the stressor incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-stressed) cells.

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Healthy cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

2.2.2. Synaptic Plasticity: Long-Term Potentiation (LTP)

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.

ParameterModelPiracetam ConcentrationOutcomeReference
Field Excitatory Postsynaptic Potential (fEPSP) SlopeRat Hippocampal Slices100 µMPotentiation of synaptic transmission[7]
LTP Induction RateChronic Cerebral Hypoperfused Rats (in vivo)600 mg/kg (oral)Restored LTP induction rate from 28.57% to 85.71%[8]
Population Spike AmplitudeChronic Cerebral Hypoperfused Rats (in vivo)600 mg/kg (oral)Increased from 118.06% to 162.25% of baseline[8]

Experimental Protocol: In Vitro Electrophysiology for LTP

  • Slice Preparation: Prepare acute hippocampal slices from rodent brains.

  • Recording Setup: Place the slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Baseline Recording: Record baseline field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collateral pathway.

  • Compound Application: Perfuse the slice with aCSF containing the test compound at the desired concentration.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).[9]

  • Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of potentiation.

  • Data Analysis: Measure the slope of the fEPSP and express the post-induction slope as a percentage of the baseline slope.

Rationale: This technique directly measures the strength of synaptic connections and how they are modified by neuronal activity and pharmacological agents. An increase in the fEPSP slope following HFS indicates the induction of LTP.

In Vivo Bioactivity of Piracetam

Animal models are crucial for assessing the cognitive-enhancing effects of compounds in a whole-organism context.

2.3.1. Learning and Memory: Passive Avoidance Task

This task assesses fear-motivated learning and memory.

Animal ModelPiracetam DoseOutcomeReference
Rats (2 months old)100 mg/kg (IP, 5 days)Significantly prolonged step-down latencies[10]
Rats (stressed)200 mg/kgAbolished the avoidance deficit produced by stress[11]
Mice250 and 500 mg/kg (IP)Induced retention of learning when administered up to 8 and 12 hours post-trial, respectively[12]

Experimental Protocol: Passive Avoidance Task

  • Apparatus: A two-chamber apparatus with a light and a dark compartment separated by a door. The dark compartment has an electrified grid floor.

  • Training (Acquisition): Place the animal in the light compartment. When it enters the dark compartment, deliver a mild foot shock.

  • Retention Test: After a set period (e.g., 24 hours), place the animal back in the light compartment and measure the latency to enter the dark compartment.

  • Data Analysis: A longer latency to enter the dark compartment in the retention test is indicative of improved memory of the aversive stimulus.

Rationale: Rodents have a natural preference for dark environments. This task assesses their ability to learn and remember to avoid the dark compartment where they received an aversive stimulus.

This compound: A Compound of Untapped Potential

Currently, there is a significant lack of publicly available experimental data on the bioactivity of this compound. Its chemical structure, however, provides a rationale for its investigation as a potential nootropic and neuroprotective agent.

Structural Rationale and Hypothetical Mechanisms
  • Proline Moiety: Proline is a unique amino acid that plays a crucial role in protein structure and function. Proline-rich peptides have been shown to possess diverse biological activities, including neuroprotective effects.[11][13] Dysregulated proline metabolism has been linked to neurological and psychiatric disorders.[2][7]

  • Pyridinylcarbonyl Moiety: The pyridine ring is a core component of nicotine and other nicotinic acetylcholine receptor (nAChR) ligands.[3] nAChRs are widely expressed in the brain and are known to play a critical role in cognitive functions such as learning, memory, and attention.[14]

Based on these structural features, it is hypothesized that this compound may exert its effects through:

  • Modulation of Proline-related pathways: It may influence proline transport or metabolism, thereby affecting neurotransmission.

  • Interaction with Nicotinic Acetylcholine Receptors: The pyridinylcarbonyl group could potentially bind to nAChRs, acting as an agonist, antagonist, or allosteric modulator.

G cluster_compound This compound cluster_targets Potential Biological Targets Proline Proline Proline_Pathways Proline Metabolism & Transport Proline->Proline_Pathways Influences Pyridinylcarbonyl Pyridinylcarbonyl nAChRs Nicotinic Acetylcholine Receptors (nAChRs) Pyridinylcarbonyl->nAChRs Potential Interaction Neurotransmission Neurotransmission Proline_Pathways->Neurotransmission Modulates Cognitive_Function Cognitive_Function nAChRs->Cognitive_Function Modulates Neurotransmission->Cognitive_Function

A Proposed Experimental Workflow for the Characterization of this compound

To systematically evaluate the bioactivity of this compound and enable a future comparison with Piracetam, the following experimental workflow is proposed:

G cluster_in_vitro Phase 1: In Vitro Characterization cluster_in_vivo Phase 2: In Vivo Validation Start This compound In_Vitro In Vitro Assays Start->In_Vitro Receptor_Binding nAChR Binding Assay Neuronal_Viability Neuronal Viability Assays (MTT, LDH) LTP Electrophysiology (LTP) In_Vivo In Vivo Studies MWM Morris Water Maze PA Passive Avoidance NOR Novel Object Recognition Data_Analysis Comparative Data Analysis vs. Piracetam Conclusion Conclusion on Bioactivity and Potential Data_Analysis->Conclusion LTP->In_Vivo NOR->Data_Analysis

Phase 1: In Vitro Characterization
  • Nicotinic Acetylcholine Receptor Binding Assay: To directly test the hypothesis of nAChR interaction, a competitive binding assay should be performed using radiolabeled ligands for different nAChR subtypes (e.g., α4β2, α7). This will determine the binding affinity (Ki) of this compound.

  • Neuronal Viability and Neuroprotection Assays: Employing the MTT and LDH release assays as described for Piracetam, the neuroprotective effects of this compound against stressors like glutamate-induced excitotoxicity and amyloid-beta toxicity should be quantified to determine its EC50 for neuroprotection.

  • In Vitro Electrophysiology: The effect of this compound on synaptic plasticity should be assessed by measuring its impact on LTP induction and maintenance in hippocampal slices.

Phase 2: In Vivo Validation
  • Cognitive Behavioral Assays: A battery of behavioral tests in rodents should be conducted to evaluate the effects of this compound on different aspects of learning and memory.

    • Morris Water Maze: To assess spatial learning and memory.

    • Passive Avoidance Task: To evaluate fear-motivated learning and memory.

    • Novel Object Recognition Test: To assess recognition memory.

Conclusion and Future Directions

Piracetam remains a cornerstone in the field of nootropics, with a body of evidence supporting its modest but significant effects on cognitive function and neuronal health. Its multifaceted mechanism of action provides a valuable benchmark for the development of new cognitive enhancers.

This compound represents an intriguing but largely unexplored molecule. Its structural components suggest a potential for neuroactivity, possibly through interaction with proline-related pathways and/or nicotinic acetylcholine receptors. The lack of experimental data, however, makes any claims about its bioactivity purely speculative at this stage.

This guide has provided a comprehensive overview of the established bioactivity of Piracetam and has laid out a clear and scientifically rigorous path for the characterization of this compound. The execution of the proposed experimental workflow will be crucial in determining the neuropharmacological profile of this novel compound and will ultimately enable a direct and meaningful comparison with Piracetam. Such research is essential for the continued development of effective therapies for cognitive decline and neurodegenerative diseases.

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Structural and Functional Characterization: N-Nicotinoyl-L-Proline vs. L-Proline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous structural and functional comparison between the proteinogenic amino acid L-Proline and its N-acylated derivative, N-Nicotinoyl-L-Proline . While L-Proline serves as a fundamental scaffold in protein folding and organocatalysis, N-Nicotinoyl-L-Proline represents a distinct chemical entity where the secondary amine is modified by a nicotinoyl (pyridine-3-carbonyl) moiety.

This modification drastically alters the physicochemical profile, switching the molecule from a zwitterionic, water-soluble osmolyte to a lipophilic, potential metal-coordinating ligand or prodrug scaffold. This guide details their properties, synthesis, and experimental utility.[1][2]

Physicochemical Comparison

The transition from L-Proline to N-Nicotinoyl-L-Proline involves the loss of the basic secondary amine and the introduction of an aromatic pyridine ring. This shift impacts solubility, acidity, and membrane permeability.

Table 1: Comparative Physicochemical Properties

PropertyL-ProlineN-Nicotinoyl-L-ProlineImpact of Derivatization
CAS Number 147-85-385097-02-5 (Ethyl Ester)*Note: Free acid is often generated in situ or isolated as research grade.
Molecular Formula C₅H₉NO₂C₁₁H₁₂N₂O₃Addition of Pyridine ring; loss of H₂O.
Molecular Weight 115.13 g/mol 220.23 g/mol ~91% increase in mass.
Structure Type Cyclic Secondary Amino AcidN-Acylated Amino Acid (Amide)Loss of zwitterionic character at neutral pH.
LogP (Octanol/Water) -2.54 (Highly Hydrophilic)~0.2 to 0.8 (Predicted)Critical: Significant increase in lipophilicity, improving membrane permeability.
H-Bond Donors 1 (NH), 1 (OH)1 (OH)Loss of NH donor (converted to amide).
H-Bond Acceptors 2 (C=O, N)4 (C=O Amide, C=O Acid, Pyridine N)Pyridine Nitrogen adds a new coordination site.
pKa Values pKa₁ (COOH): 1.99pKa₂ (NH₂⁺): 10.60pKa (COOH): ~3.6pKa (Pyridine H⁺): ~3.4Loss of high pKa amine; Pyridine is a much weaker base.

Structural Analysis & Mechanism of Action

L-Proline: The Conformational Rigidifier

L-Proline is unique among the 20 proteinogenic amino acids due to its pyrrolidine ring, which restricts the


 (phi) dihedral angle.
  • Mechanism: It acts as a "helix breaker" in proteins and stabilizes the Polyproline II helix (PPII).

  • Chemical Utility: In organic synthesis, the secondary amine of L-Proline forms enamines/iminiums with carbonyls, driving asymmetric organocatalysis.

N-Nicotinoyl-L-Proline: The Ligand & Prodrug Scaffold

Acylation of the proline nitrogen with nicotinic acid abolishes the nucleophilicity of the amine, silencing its organocatalytic potential but creating new functionalities:

  • Cis/Trans Isomerism: The amide bond (N-C=O) exhibits restricted rotation. Proline amides often exist as a mixture of cis and trans rotamers (approx. 1:3 to 1:4 ratio), which is critical for binding affinity in enzymatic pockets (e.g., ACE inhibitors).

  • Metal Coordination: The pyridine nitrogen and the carboxylate oxygen can act as a bidentate or bridging ligand, facilitating the assembly of metal-organic frameworks (MOFs) or peptide nanostructures.

  • Prodrug Potential: The amide bond is metabolically stable but can be hydrolyzed by specific amidases, potentially releasing Niacin (Vitamin B3) and L-Proline.

Structural Visualization

The following diagram illustrates the structural relationship and the key functional shifts.

StructureComparison cluster_0 Functional Shift Proline L-Proline (Zwitterionic, Hydrophilic) Product N-Nicotinoyl-L-Proline (Amide, Lipophilic, Ligand) Proline->Product Acylation (Loss of basic NH) Nicotinoyl Nicotinoyl Group (Aromatic, Lipophilic) Nicotinoyl->Product Introduction of Pyridine Ring Func1 Organocatalysis (Enamine) Func2 Metal Coordination / Prodrug Func1->Func2 Functional Switch

Caption: Transformation of L-Proline to N-Nicotinoyl-L-Proline, highlighting the shift from organocatalytic activity to ligand/prodrug functionality.

Experimental Protocols

Synthesis of N-Nicotinoyl-L-Proline

Objective: Synthesize N-Nicotinoyl-L-Proline from L-Proline methyl ester to avoid oligomerization, followed by hydrolysis.

Reagents:

  • L-Proline Methyl Ester Hydrochloride

  • Nicotinoyl Chloride Hydrochloride

  • Triethylamine (Et₃N)[3]

  • Dichloromethane (DCM)

  • Lithium Hydroxide (LiOH)[4]

Workflow:

  • Acylation (Amide Bond Formation):

    • Dissolve L-Proline Methyl Ester HCl (10 mmol) in dry DCM (50 mL) at 0°C.

    • Add Et₃N (22 mmol) dropwise (exothermic).

    • Add Nicotinoyl Chloride HCl (10 mmol) portion-wise.

    • Stir at Room Temperature (RT) for 12 hours.

    • Workup: Wash with water, saturated NaHCO₃, and brine. Dry organic layer over MgSO₄ and concentrate.[3]

    • Result:N-Nicotinoyl-L-Proline Methyl Ester (Intermediate).

  • Hydrolysis (Ester Cleavage):

    • Dissolve the intermediate ester in MeOH/H₂O (3:1, 40 mL).

    • Add LiOH (20 mmol). Stir at RT for 4 hours (Monitor by TLC).

    • Neutralization: Acidify carefully with 1M HCl to pH ~3-4.

    • Extraction: Extract with Ethyl Acetate or CHCl₃ (Product is now less polar than Proline).

    • Purification: Recrystallize from Ethanol/Ether.

SynthesisWorkflow Start Start: L-Proline Methyl Ester HCl Step1 Add Nicotinoyl Chloride + Et3N (DCM, 0°C -> RT, 12h) Start->Step1 Inter Intermediate: N-Nicotinoyl-L-Proline Methyl Ester Step1->Inter Step2 Hydrolysis: LiOH (MeOH/H2O) Acidify to pH 3-4 Inter->Step2 End Final Product: N-Nicotinoyl-L-Proline Step2->End

Caption: Step-wise synthesis protocol for N-Nicotinoyl-L-Proline via Schotten-Baumann acylation and hydrolysis.

HPLC Analysis Method

To verify purity and separate the two compounds:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 mins.

  • Detection:

    • L-Proline: UV 210 nm (weak absorption) or ELSD (Evaporative Light Scattering).

    • N-Nicotinoyl-L-Proline: UV 260 nm (Strong absorption due to Nicotinoyl/Pyridine ring).

  • Expected Retention: L-Proline elutes near void volume (very polar); N-Nicotinoyl-L-Proline elutes later due to the aromatic ring.

Applications in Drug Development[5]

Prodrug Design

N-Nicotinoyl-L-Proline serves as a model for "Codrugs" where two active moieties (Niacin + Proline) are linked.

  • Advantage: The amide linkage masks the ionizable amine, potentially improving the skin permeability (for topical formulations) or gut absorption compared to the physical mixture of the two polar ions.

Metal-Organic Frameworks (MOFs)

Research indicates that nicotinoyl-amino acids can act as chiral ligands. The pyridine nitrogen binds to metal centers (e.g., Zn²⁺, Cu²⁺), while the amino acid side chain induces chirality in the supramolecular structure.

  • Experimental Use: Used to create "Protein-mimic nanostructures" via metal-induced folding [1].

References

  • Protein-mimic nanostructures by the metal-induced folding-and-assembly of peptides. Source: The University of Tokyo / Nature Communications (Contextual Citation) URL:[Link]

  • L-Proline: Properties and Applications. Source: PubChem - National Library of Medicine URL:[Link]

  • N-Nicotinoyl-(S)-Proline Ethyl Ester (Derivative Data). Source: ChemSrc URL:[Link]

  • Synthesis of Amide Analogues and Nicotinamide Derivatives. Source: Wisdom Library / World Journal of Pharmaceutical Research URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Pyridinylcarbonyl)proline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 1-(3-Pyridinylcarbonyl)proline, a compound that, while not extensively characterized in publicly available safety literature, warrants a cautious and informed approach based on its chemical structure. As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a framework for thinking about chemical waste that prioritizes safety, regulatory compliance, and environmental stewardship.

Hazard Assessment: A Synthesis of Structural Moieties

Without a specific Safety Data Sheet (SDS) for this compound, a prudent risk assessment must be conducted by examining its constituent parts: a pyridine ring and a proline moiety linked by an amide bond.[1][2][3]

  • Pyridine Moiety: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It is also known to be corrosive. Therefore, this compound should be presumed to possess some of these hazardous characteristics.

  • Proline Moiety: L-Proline is a naturally occurring amino acid and is generally considered to have low toxicity. However, some data suggests it can cause eye irritation and may be harmful to aquatic life with long-lasting effects.[4]

  • Amide Linkage: Amides are generally stable compounds but can be hydrolyzed under strong acidic or basic conditions, which could release the parent pyridine and proline derivatives.

Given this composite structure, this compound must be treated as a hazardous chemical with unknown comprehensive toxicity .[1] The default assumption should be that it is flammable, harmful, an irritant, and potentially ecotoxic.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following minimum PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or chemical splash goggles.Protects against potential splashes of the chemical or its solutions.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Double-gloving is recommended for enhanced protection.
Body Protection A standard laboratory coat. A flame-retardant coat should be considered if handling large quantities.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities handled in a fume hood.All handling of this compound, especially during waste consolidation, must be performed within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.

Waste Segregation and Container Management: The Foundation of Safe Disposal

Proper segregation and containment are critical to prevent accidental reactions and ensure compliant disposal.[5][6][7]

Waste Categorization

All waste containing this compound should be categorized as Hazardous Chemical Waste . This includes:

  • Pure, unreacted this compound.

  • Solutions containing the compound.

  • Contaminated materials (e.g., pipette tips, gloves, weighing paper, spill cleanup materials).

Waste Container Selection and Labeling
  • Primary Container: Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top cap.[7] High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers due to the potential for corrosion from the pyridine moiety.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The primary hazards: "Flammable, Harmful, Irritant, Marine Pollutant."

    • Your name, laboratory, and contact information.

Incompatible Wastes

Crucially, do not mix this waste stream with other chemicals. The pyridine component is incompatible with:

  • Strong Oxidizing Agents: Can lead to fire or explosion.

  • Strong Acids: Can cause a vigorous exothermic reaction.

  • Strong Bases: Can promote hydrolysis of the amide bond.

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation Waste Waste Containing This compound IsSolid Solid or Liquid? Waste->IsSolid SolidWaste Solid Waste Container IsSolid->SolidWaste Solid LiquidWaste Liquid Waste Container IsSolid->LiquidWaste Liquid Incompatible Check for Incompatibles (Strong Oxidizers, Acids, Bases) SolidWaste->Incompatible LiquidWaste->Incompatible Segregate Segregate from Incompatible Wastes Incompatible->Segregate Yes Label Label Container Correctly Incompatible->Label No Segregate->Label Store Store in Satellite Accumulation Area Label->Store

Figure 1: Waste Segregation Workflow

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step is completed safely and in compliance with institutional and regulatory guidelines.

Preparation
  • Consult Institutional Guidelines: Before beginning, review your institution's specific chemical hygiene plan and hazardous waste disposal procedures.[8] Your Environmental Health and Safety (EHS) office is the ultimate authority on disposal requirements at your facility.[5]

  • Assemble Materials: Gather your dedicated waste container, labels, and all necessary PPE.

  • Work in a Fume Hood: All transfers and handling of this compound waste must be conducted in a certified chemical fume hood.

Waste Collection
  • Solids: Carefully transfer solid this compound and contaminated disposable labware (e.g., weighing boats, contaminated gloves) into the designated solid hazardous waste container.

  • Liquids: Transfer solutions containing this compound into the designated liquid hazardous waste container using a funnel.

  • Rinsate: Rinse any emptied containers that held the pure compound or its solutions with a small amount of a suitable solvent (e.g., ethanol, if compatible with your process). This rinsate must also be collected as hazardous waste.

Container Management and Storage
  • Securely Cap: After adding waste, always securely fasten the cap of the waste container.[9]

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks.

  • Storage Location: Store the waste in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[9] This area should be away from heat sources and direct sunlight.

Final Disposal
  • Request Pickup: Once the waste container is full (do not overfill), or if you are no longer generating this waste stream, contact your institution's EHS department to arrange for a hazardous waste pickup.[5]

  • Documentation: Complete any necessary waste pickup forms as required by your EHS office.

The overall disposal workflow can be visualized as follows:

DisposalWorkflow Start Start: Generation of Waste Assess Hazard Assessment: Presume Hazardous Start->Assess PPE Don Appropriate PPE Assess->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Segregate Segregate Waste into Labeled, Compatible Container Collect Collect Solid and Liquid Waste Segregate->Collect FumeHood->Segregate Store Store in Secondary Containment in Satellite Accumulation Area Collect->Store EHS Contact EHS for Pickup Store->EHS

Figure 2: Overall Disposal Workflow

Spill Management: Preparedness and Response

In the event of a spill, a swift and appropriate response is crucial.

  • Small Spills (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Carefully collect the absorbent material using non-sparking tools and place it in your hazardous waste container.

    • Wipe the area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency number.

    • Prevent entry into the affected area.

    • Provide emergency responders with information about the spilled material.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of proactive hazard assessment, stringent use of PPE, meticulous waste segregation, and established disposal protocols, you contribute to a safer research environment for yourself, your colleagues, and the wider community. Always remember that your local EHS office is your primary resource for guidance and support in all matters of chemical safety and waste disposal.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. [Link]

  • SAFETY DATA SHEET Proline. Bayer Crop Science New Zealand. (2024-07-18).
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Waste Management Guidelines. The University of Texas at Dallas. [Link]

  • Managing Hazardous Waste Generated in Laboratories. Ohio Environmental Protection Agency. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

  • Standard Operating Procedure for Sodium Amide. University of Washington.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • How To: Sample an Unknown Substance. YouTube. (2023-06-21). [Link]

  • Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. [Link]

  • How to make a hazardous waste determination. YouTube. (2023-01-12). [Link]

  • Novel Chemicals with Unknown Hazards SOP. Texas Woman's University. [Link]

  • Chemical Risk Assessment. Health and Safety Authority. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. MCF Environmental Services. (2022-09-13). [Link]

  • Novel Compounds and Investigational Drugs with limited safety data available.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Pyridinylcarbonyl)proline

Author: BenchChem Technical Support Team. Date: February 2026

Our approach is grounded in the principle of "hazard assessment by chemical analogy." By deconstructing the molecule into its constituent parts—a pyridine ring and a proline moiety—we can make informed decisions about necessary precautions. This guide is designed to be a self-validating system of protocols, empowering you to handle this and other novel compounds with the highest degree of safety.

Hazard Assessment by Chemical Analogy: A Cautious Approach

In the absence of specific toxicological data for 1-(3-Pyridinylcarbonyl)proline, we must treat it as a substance with unknown hazards and infer its potential risks from its structure.[1] This principle dictates that we assume a derivative is at least as hazardous as its most hazardous component.[2]

  • The Pyridine Moiety: The primary driver of our safety protocol is the pyridine ring. Pyridine and its derivatives are well-characterized as hazardous substances. They are often flammable, and harmful if swallowed, inhaled, or absorbed through the skin.[3] Pyridine itself is classified as a suspected human carcinogen and can cause irritation to the eyes, skin, and respiratory system, with potential damage to the liver, kidneys, and central nervous system.[3]

  • The Proline Moiety: L-Proline is a naturally occurring amino acid and is generally considered to have a low hazard profile.[4][5] However, some chemical mixtures containing proline have been noted to cause eye irritation and may lead to organ damage through prolonged or repeated exposure.[6]

Core Directive: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safety when handling any potentially hazardous chemical is a combination of robust engineering controls and appropriate PPE. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates a framework for protecting laboratory workers from chemical hazards.[7][8]

All operations involving this compound, including weighing, reconstitution, and transfers, must be conducted inside a certified chemical fume hood. This is the most critical step in preventing exposure to airborne dust or vapors.[2]

The following table summarizes the minimum required PPE for handling this compound. The rationale and specific details for each are provided in the subsequent sections.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety GogglesDouble-Gloved (Nitrile)Lab CoatNot required in fume hood
Preparing Solutions Safety Goggles & Face ShieldChemical-Resistant Gloves (Butyl Rubber or Neoprene)Lab CoatNot required in fume hood
Reaction/Transfer Safety Goggles & Face ShieldChemical-Resistant Gloves (Butyl Rubber or Neoprene)Lab CoatNot required in fume hood
Waste Disposal Safety GogglesChemical-Resistant Gloves (Butyl Rubber or Neoprene)Lab CoatNot required in fume hood
Small Spill Cleanup (in hood) Safety Goggles & Face ShieldChemical-Resistant Gloves (Butyl Rubber or Neoprene)Lab CoatNot required in fume hood

Eye and Face Protection: Chemical splash goggles that comply with ANSI Z87.1 standards are mandatory at all times.[2] Due to the irritant nature of pyridine compounds, a face shield should be worn over the goggles during any procedure with a risk of splashing, such as when transferring solutions or working with larger quantities.[1]

Skin and Body Protection: A fully buttoned, long-sleeved lab coat must be worn to protect the skin. For procedures involving significant quantities or a high risk of splashing, a chemically resistant apron over the lab coat is recommended.

Hand Protection - A Critical Choice: Glove selection is paramount. No single glove material protects against all chemicals, so the choice must be deliberate.[9]

  • For Incidental Contact (e.g., handling vials, brief contact with dilute solutions): Disposable nitrile gloves are acceptable. However, it is best practice to double-glove , allowing the outer glove to be removed immediately if contamination is suspected.[10]

  • For Extended Contact (e.g., submersion, cleaning, handling concentrated solutions): The hazards of pyridine necessitate more robust protection. Butyl rubber or neoprene gloves are recommended for their superior resistance to a wide variety of chemicals, including many heterocyclic compounds.[11] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

Respiratory Protection: When all work is conducted within a properly functioning fume hood, respiratory protection is not typically required. A respirator may become necessary in the event of a large spill or a failure of the ventilation system. In such an emergency, personnel must be trained and fit-tested for respirator use in accordance with OSHA regulations.

Operational and Disposal Plans

A self-validating safety protocol extends beyond PPE to include every step of the workflow, from preparation to disposal.

  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Don all required PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures before use.

    • Prepare your workspace by lining the fume hood surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, vials, solvents, waste containers) within the fume hood to minimize reaching in and out.

  • Handling the Compound:

    • Weighing: Handle the solid compound carefully to avoid generating dust. Use a micro-spatula and weigh the material onto creased weigh paper or directly into a tared vial.

    • Dissolving: Add the solid this compound to the solvent slowly. Never add solvent directly onto a large pile of the solid, as this can cause splashing.

  • Decontamination and Waste Disposal:

    • Treat all waste as hazardous. This includes empty vials, used gloves, contaminated bench paper, and any excess material.

    • Place all solid waste into a designated, sealed hazardous waste bag within the fume hood.

    • Liquid waste containing the compound must be collected in a compatible, sealed, and clearly labeled hazardous waste container.

    • After completing your work, wipe down the surfaces of the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol), collecting the wipes as hazardous waste.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, goggles, and finally inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Procedures

Spills:

  • Small Spill (within the fume hood): Absorb the spill with a chemical absorbent pad or sand. Place the absorbent material into the hazardous waste container. Decontaminate the area.

  • Large Spill (or any spill outside the fume hood): Evacuate the immediate area and alert colleagues. Notify your laboratory supervisor and institutional Environmental Health & Safety (EHS) office immediately.[1]

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

Visualizing the Safety Workflow

The following diagram illustrates the logical process for establishing a safe handling plan for a chemical with unknown hazards.

G cluster_0 Phase 1: Hazard Assessment cluster_1 Phase 2: Protocol Development cluster_2 Phase 3: Execution A Start: Receive Novel Compound 'X' B Search for Specific Safety Data Sheet (SDS) A->B C SDS Found? B->C D Follow SDS-Specific Handling Protocols C->D Yes E Analyze Chemical Structure (Deconstruct into Moieties) C->E No F Identify Most Hazardous Moiety (e.g., Pyridine) E->F G Assume Compound 'X' is as Hazardous as its Most Hazardous Component F->G H Select Engineering Controls (e.g., Fume Hood) G->H I Select PPE Based on Inferred Hazard Profile H->I J Develop Step-by-Step Handling & Disposal Plan I->J K Establish Emergency Procedures (Spill/Exposure) J->K L Implement Safe Handling Protocol K->L

Decision workflow for handling chemicals with unknown hazards.

References

  • Lo, A., et al. (2022). Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 145742, L-Proline. PubChem. Available at: [Link]

  • Christensen, E. M., et al. (2021). Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme Pyrroline-5-Carboxylate Reductase (PYCR), An Emerging Cancer Therapy Target. PubMed Central. Available at: [Link]

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  • Texas Woman's University (n.d.). Novel Chemicals with Unknown Hazards SOP. Available at: [Link]

  • Roder, M. (2003). Guidelines for the selection of gloves for the workplace. NIOSH. PubMed. Available at: [Link]

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  • Szabó, L., et al. (2010). The core pathways of proline metabolism. ResearchGate. Available at: [Link]

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  • Wikipedia (n.d.). Pyrrolidine. Available at: [Link]

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  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • University of California, Los Angeles (n.d.). OSHA Laboratory Standard 29 CFR 1910.1450. Available at: [Link]

  • Liu, G., et al. (2023). Emerging Roles of De Novo Proline Biosynthesis in Human Diseases. PubMed Central. Available at: [Link]

  • University of California, Berkeley (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Available at: [Link]

  • Centers for Disease Control and Prevention (n.d.). Recommendations for Chemical Protective Clothing. NIOSH. Available at: [Link]

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  • ResearchGate (n.d.). Synthesis of Prolylproline. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.